molecular formula C6H8N2 B029535 2-Amino-5-methylpyridine CAS No. 1603-41-4

2-Amino-5-methylpyridine

Cat. No.: B029535
CAS No.: 1603-41-4
M. Wt: 108.14 g/mol
InChI Key: CMBSSVKZOPZBKW-UHFFFAOYSA-N
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Description

2-Amino-5-methylpyridine is a versatile and valuable heterocyclic building block extensively employed in medicinal chemistry, organic synthesis, and materials science research. This compound features both an electron-donating amino group and a methyl substituent on the pyridine ring, which significantly influences its electronic properties and reactivity, making it a privileged scaffold for the construction of more complex molecular architectures. Its primary research application lies in its role as a key precursor and intermediate in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors, receptor antagonists, and various bioactive molecules targeting the central nervous system. The amino group serves as an excellent handle for condensation reactions, formation of amides, and generation of fused heterocyclic systems, while the methyl group can be functionalized or influence the regioselectivity of further electrophilic substitutions. Researchers utilize this compound to develop novel ligands for metal-organic frameworks (MOFs), as well as in the synthesis of agrochemicals and dyes. It is supplied as a high-purity solid to ensure reproducibility and reliability in sensitive experimental workflows. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-methylpyridin-2-amine
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InChI

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
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InChI Key

CMBSSVKZOPZBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID4029220
Record name 6-Amino-3-methylpyridine
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Molecular Weight

108.14 g/mol
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CAS No.

1603-41-4
Record name 2-Amino-5-methylpyridine
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Record name 2-Amino-5-methylpyridine
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Record name 2-Pyridinamine, 5-methyl-
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Record name 5-methyl-2-pyridylamine
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Record name 6-AMINO-3-METHYLPYRIDINE
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Foundational & Exploratory

2-Amino-5-methylpyridine: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Nomenclature, Properties, and Synthesis of a Key Chemical Intermediate

This technical guide provides a detailed overview of 2-Amino-5-methylpyridine, a crucial building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource on its nomenclature, physicochemical properties, and experimental protocols.

Nomenclature and Identification

The systematic identification of a chemical compound is paramount for accurate research and communication. The internationally recognized IUPAC name for this compound is 5-methylpyridin-2-amine .[2][3] However, it is commonly known by several synonyms in commercial and academic literature. Understanding these alternative names is essential for comprehensive literature searches and procurement.

Below is a diagram illustrating the relationship between the primary IUPAC name and its various synonyms.

Synonyms cluster_primary Common Synonyms cluster_other Other Systematic & Trivial Names cluster_identifiers Registry Numbers & Identifiers IUPAC 5-methylpyridin-2-amine (IUPAC Name) This compound This compound IUPAC->this compound is synonymous with 6-Amino-3-picoline 6-Amino-3-picoline IUPAC->6-Amino-3-picoline is synonymous with 2-Amino-5-picoline 2-Amino-5-picoline IUPAC->2-Amino-5-picoline is synonymous with 5-Methyl-2-pyridinamine 5-Methyl-2-pyridinamine IUPAC->5-Methyl-2-pyridinamine is a variant of CAS: 1603-41-4 CAS: 1603-41-4 IUPAC->CAS: 1603-41-4 is identified by 5-Methylpyridin-2-ylamine 5-Methylpyridin-2-ylamine This compound->5-Methylpyridin-2-ylamine 6-Amino-3-methylpyridine 6-Amino-3-methylpyridine This compound->6-Amino-3-methylpyridine 2-Pyridinamine, 5-methyl- 2-Pyridinamine, 5-methyl- This compound->2-Pyridinamine, 5-methyl- EC: 216-503-5 EC: 216-503-5 CAS: 1603-41-4->EC: 216-503-5 PubChem CID: 15348 PubChem CID: 15348 CAS: 1603-41-4->PubChem CID: 15348

Caption: Relationship between the IUPAC name and common synonyms/identifiers for this compound.

A comprehensive list of synonyms includes:

  • 2-Amino-5-picoline[1][4][5]

  • 5-Methyl-2-aminopyridine[2][5]

  • 5-Methyl-2-pyridinamine[4][5][6]

  • 5-Methylpyridin-2-amine[1][2][4]

  • 6-Amino-3-methylpyridine[2]

  • 6-Amino-3-picoline[4][5]

  • NSC 1489[4][5][6]

  • NSC 96444[4][5][6]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂[1][2][3][4][5][6]
Molecular Weight 108.14 g/mol [1][2][4][6]
CAS Number 1603-41-4[1][2][3][4][5][6]
EC Number 216-503-5[2]
Appearance White to light yellow or tan crystalline powder, crystals, or flakes[1][4][6]
Melting Point 76-77 °C[4]
Boiling Point 227 °C[4]
Flash Point 118 °C[4]
pKa 7.22 (+1) at 25°C[4]
LogP 1.08[4]
Solubility 1000 g/L[4]
InChI Key CMBSSVKZOPZBKW-UHFFFAOYSA-N[2][3][4]

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis.[1] It is particularly valuable in the pharmaceutical industry for the manufacturing of drugs such as Avosentan, the anti-inflammatory agent Pirfenidone, and the hypnotic Zolpidem.[4] Its applications also extend to the agrochemical sector for producing pesticides like Fluazuron and in material science for creating specialty polymers.[1][4]

Experimental Protocol: Synthesis

One documented method for the synthesis of this compound involves the reaction of 3-methyl-pyridine 1-oxide.[4] The following protocol is adapted from available literature.

Objective: To synthesize this compound from 3-methyl-pyridine 1-oxide.

Materials:

Procedure:

  • At -10 °C, condense 2.2 g (0.377 mol) of trimethylamine.

  • Add the condensed trimethylamine to a solution of 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride at -5 °C.[4]

  • While maintaining the temperature below 0 °C, add 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes.[4]

  • Allow the resulting yellow solution to thaw and stir overnight at room temperature.

  • Remove the solvent in vacuo and add 35 ml of a 48% strength hydrogen bromide solution.[4]

  • Distill off the water and subsequently heat the mixture to 210 °C.

  • Continuously add 48% hydrogen bromide solution dropwise while distilling off water. Monitor the reaction via thin-layer chromatography until completion (approx. 8 hours).[4]

  • Cool the mixture and adjust the pH to 9 using a dilute sodium hydroxide solution.[4]

  • Extract the product four times with ethyl acetate.

  • Combine the organic extracts, dry over sodium sulphate, filter, and concentrate on a rotary evaporator to yield the final product, this compound.[4]

The following diagram outlines the major steps in this synthesis workflow.

SynthesisWorkflow start Start: 3-methyl-pyridine 1-oxide in Methylene Chloride add_reagents 1. Add Trimethylamine (-5°C) 2. Add Thionyl Chloride (<0°C) start->add_reagents stir Stir overnight at Room Temperature add_reagents->stir solvent_removal Remove Solvent in vacuo stir->solvent_removal hydrolysis Add 48% HBr, distill H₂O, and heat to 210°C solvent_removal->hydrolysis workup Cool, adjust pH to 9 with NaOH hydrolysis->workup extraction Extract with Ethyl Acetate (4x) workup->extraction drying Dry over Na₂SO₄, filter, and concentrate extraction->drying end End Product: This compound drying->end

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[7] It should be stored in a cool, dark, and inert atmosphere, as it is hygroscopic.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

References

Navigating the Nomenclature of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Amino-5-picoline and 6-Amino-3-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the nomenclature, properties, and synthesis of the chemical compound commonly known by the synonymous names 2-Amino-5-picoline and 6-Amino-3-picoline. Its primary role as a crucial intermediate in the synthesis of prominent pharmaceutical agents, including Zolpidem and Pirfenidone, underscores the importance of a clear and comprehensive understanding of its chemistry for professionals in drug development and scientific research.

Demystifying the Nomenclature: One Compound, Two Names

A frequent point of confusion for researchers is the use of two different names, 2-Amino-5-picoline and 6-Amino-3-picoline, to refer to the same chemical entity. This ambiguity arises from historical naming conventions. However, according to the systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC), both names describe the same molecule.

The accepted IUPAC name for this compound is 5-methylpyridin-2-amine .[1] Its unique Chemical Abstracts Service (CAS) number is 1603-41-4 .[1][2][3][4][5][6]

The synonymity of the common names can be understood by examining the IUPAC rules for numbering the pyridine (B92270) ring. The nitrogen atom is always assigned the first position (locant 1). The remaining atoms in the ring are then numbered to give the substituents the lowest possible locants. In the case of this molecule, the amino group (-NH2) and the methyl group (-CH3) are the substituents on the pyridine ring.

  • 2-Amino-5-picoline : This name considers "picoline" (methylpyridine) as the parent structure. The methyl group is at position 3, making it a 3-picoline. Numbering from the nitrogen to give the amino group the lowest possible number results in it being at position 6. Hence, 6-Amino-3-picoline.

  • 6-Amino-3-picoline : This name also treats "picoline" as the parent. The methyl group is at position 5, making it a 5-picoline. To give the amino group the lowest number, it is assigned to position 2. Hence, 2-Amino-5-picoline.

Ultimately, both naming conventions lead to the same substitution pattern on the pyridine ring. The IUPAC nomenclature provides a definitive and unambiguous name, 5-methylpyridin-2-amine, which is preferred for clarity in scientific communication.

Nomenclature cluster_0 Pyridine Ring Numbering cluster_1 Synonymous Structures Pyridine Pyridine Numbered_Pyridine Numbered_Pyridine Pyridine->Numbered_Pyridine IUPAC Convention: Nitrogen is position 1 2_Amino_5_picoline 2_Amino_5_picoline Numbered_Pyridine->2_Amino_5_picoline Leads to 6_Amino_3_picoline 6_Amino_3_picoline Numbered_Pyridine->6_Amino_3_picoline Leads to 5_methylpyridin_2_amine 5-methylpyridin-2-amine (IUPAC Name) 2_Amino_5_picoline->5_methylpyridin_2_amine is 6_Amino_3_picoline->5_methylpyridin_2_amine is

Nomenclature Clarification

Chemical and Physical Properties

A summary of the key quantitative data for 5-methylpyridin-2-amine is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₈N₂[1][4]
Molecular Weight 108.14 g/mol [1][4]
CAS Number 1603-41-4[1][2][3][4][5]
IUPAC Name 5-methylpyridin-2-amine[1]
Synonyms 2-Amino-5-picoline, 6-Amino-3-picoline, 2-Amino-5-methylpyridine[1][3][6]
Appearance White to yellowish crystalline powder[5]
Melting Point 76-77 °C[3][5][7]
Boiling Point 227 °C[3][7]

Experimental Protocols for Synthesis

5-methylpyridin-2-amine can be synthesized through various routes. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis from 3-Methyl-pyridine

One established method involves the reaction of 3-methyl-pyridine with sodium amide.[7]

Experimental Protocol:

  • In a suitable reaction vessel, disperse finely divided sodium amide in an inert solvent such as anhydrous xylene.

  • Heat the mixture to approximately 130-140 °C with stirring.

  • Slowly add anhydrous 3-methyl-pyridine to the hot dispersion. The reaction is exothermic and evolves hydrogen gas, leading to an increase in pressure.

  • Maintain the reaction temperature at around 130 °C and continue stirring for several hours.

  • After the reaction is complete, cool the mixture and carefully add water to quench the unreacted sodium amide and to isolate the product.

  • Separate the organic layer and subject it to fractional distillation to separate the desired this compound from the isomeric by-product, 2-amino-3-methylpyridine.

Synthesis_from_3_Methylpyridine Start Start: 3-Methyl-pyridine & Sodium Amide Reaction Reaction: - Inert solvent (Xylene) - Heat (130-140 °C) - Stirring Start->Reaction Quench Quenching: - Cool the reaction mixture - Add water Reaction->Quench Separation Separation: - Separate organic layer Quench->Separation Purification Purification: - Fractional distillation Separation->Purification Product Product: 5-methylpyridin-2-amine Purification->Product

Synthesis from 3-Methyl-pyridine Workflow
Synthesis from 2-Chloro-5-methylpyridine

Another common synthetic route is the amination of 2-chloro-5-methylpyridine.

Experimental Protocol:

  • Charge a high-pressure autoclave with 2-chloro-5-methylpyridine, an organic solvent such as methanol, liquid ammonia, and a copper-based catalyst (e.g., copper(II) sulfate (B86663) or copper powder).

  • Seal the autoclave and begin stirring. Heat the mixture to a set temperature, typically around 150°C, which will result in an increase in pressure (e.g., to 4 MPa).

  • Maintain the reaction at this temperature and pressure for a specified duration, for instance, 8 hours.

  • After the reaction period, cool the autoclave to a safe temperature (e.g., 40°C) and carefully vent the excess ammonia.

  • Remove the solvent from the reaction mixture, typically by distillation.

  • The crude product can then be purified, for example, by extraction with a suitable organic solvent like toluene, followed by drying, concentration, and distillation under reduced pressure to yield the final product.

Application as a Pharmaceutical Intermediate and Associated Signaling Pathways

5-methylpyridin-2-amine is not typically used as a pharmacologically active agent itself. Instead, it serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][7] Its chemical structure provides a versatile scaffold for further chemical modifications.

Two notable pharmaceuticals synthesized using this intermediate are Zolpidem and Pirfenidone .

Zolpidem

Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia.[8]

  • Signaling Pathway: Zolpidem exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor.[8] Specifically, it shows a high affinity for the α1 subunit of the GABA-A receptor.[9] By binding to this receptor, Zolpidem enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a decrease in neuronal excitability and resulting in sedation.

Zolpidem_Pathway Zolpidem Zolpidem GABA_A_Receptor GABA-A Receptor (α1 subunit) Zolpidem->GABA_A_Receptor Binds to Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Potentiates GABA GABA (Neurotransmitter) GABA->GABA_A_Receptor Binds to Sedation Sedative/Hypnotic Effect Neuronal_Inhibition->Sedation

Zolpidem Signaling Pathway
Pirfenidone

Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[4][10]

  • Signaling Pathway: The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to modulate multiple signaling pathways involved in fibrosis. It has been shown to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[4] By inhibiting these pathways, Pirfenidone reduces the proliferation of fibroblasts and the deposition of extracellular matrix proteins, which are key events in the progression of fibrosis.

Pirfenidone_Pathway Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta TNF_alpha TNF-α Pirfenidone->TNF_alpha Fibroblast_Proliferation Fibroblast Proliferation TGF_beta->Fibroblast_Proliferation promotes ECM_Deposition Extracellular Matrix (ECM) Deposition TGF_beta->ECM_Deposition promotes TNF_alpha->Fibroblast_Proliferation promotes Fibrosis Fibrosis Fibroblast_Proliferation->Fibrosis ECM_Deposition->Fibrosis

Pirfenidone Signaling Pathway

References

Synthesis and Characterization of 2-Amino-5-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This whitepaper details established synthetic routes, including the Chichibabin reaction and a multi-step pathway from 3-methyl-pyridine 1-oxide, complete with detailed experimental protocols. Furthermore, it presents a thorough characterization of the compound, supported by tabulated spectroscopic and physical data for easy reference.

Introduction

This compound, also known as 2-amino-5-picoline, is a vital heterocyclic amine with the chemical formula C6H8N2.[1][2] Its structural motif is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Notably, it serves as a crucial precursor for the production of pharmaceuticals such as the sedative-hypnotic zolpidem, the anti-inflammatory and anti-fibrotic agent pirfenidone, and avosentan, used in the treatment of diabetic nephropathy.[1][4][5] In the agricultural sector, it is an intermediate in the manufacture of the pesticide fluazuron.[1][5] Given its broad utility, a thorough understanding of its synthesis and characterization is paramount for chemists in both academic and industrial settings.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2][4] It is soluble in organic solvents like alcohols, ether, acetone, and benzene, but insoluble in water.[2] The compound exhibits aromaticity and alkalinity, readily forming salts with acids.[2]

PropertyValueReference
Molecular FormulaC6H8N2[1]
Molecular Weight108.14 g/mol [6]
Melting Point72-77 °C[1][4][7]
Boiling Point227 °C (at 760 mmHg)[1][4][7]
Flash Point118 °C[1][5]
Vapor Pressure0.0278 mm Hg at 25°C[1]
logP (octanol/water)1.02[7]
AppearanceWhite to light yellow crystalline flakes/powder[2][4]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are well-established: the Chichibabin reaction of 3-methylpyridine (B133936) and a multi-step synthesis commencing from 3-methyl-pyridine 1-oxide.

Method 1: Chichibabin Reaction

The Chichibabin reaction provides a direct method for the amination of pyridine (B92270) derivatives.[8][9][10] It involves the reaction of 3-methylpyridine with sodium amide in an inert solvent at elevated temperatures and pressures.[4][11][12]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Methylpyridine 3-Methylpyridine Reaction Mixture Reaction Mixture 3-Methylpyridine->Reaction Mixture Sodium Amide Sodium Amide Sodium Amide->Reaction Mixture Inert Diluent (e.g., Xylene) Inert Diluent (e.g., Xylene) Reaction Conditions Reaction Conditions Inert Diluent (e.g., Xylene)->Reaction Conditions Elevated Temperature and Pressure Elevated Temperature and Pressure Elevated Temperature and Pressure->Reaction Conditions This compound This compound 2-Amino-3-methylpyridine (B33374) (byproduct) 2-Amino-3-methylpyridine (byproduct) Chichibabin Reaction Chichibabin Reaction Reaction Mixture->Chichibabin Reaction Heat under pressure Product Mixture Product Mixture Chichibabin Reaction->Product Mixture Product Mixture->this compound Product Mixture->2-Amino-3-methylpyridine (byproduct)

Caption: Chichibabin reaction pathway for the synthesis of this compound.

Caution: This reaction involves hazardous materials and should be performed by trained personnel in a suitable fume hood.

  • Preparation: In a high-pressure autoclave, disperse finely divided sodium amide (1.5 moles) in an anhydrous inert solvent such as xylene (400 cc).[13]

  • Reactant Addition: Add 3-methylpyridine (1 mole) to the suspension.[13]

  • Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with ammonia (B1221849) (to 30 psig) and nitrogen (to 220 psig).[13] Heat the mixture to approximately 152 °C, at which point hydrogen evolution will commence.[13] Maintain the reaction at this temperature for a designated period.

  • Work-up: After cooling, carefully hydrolyze the reaction mixture with water.[13] Separate the organic layer and extract the aqueous layer with additional xylene.[13]

  • Purification: Combine the organic extracts and purify by fractional distillation to separate this compound from the 2-amino-3-methylpyridine isomer.[12][13]

Method 2: Synthesis from 3-Methyl-pyridine 1-oxide

An alternative, multi-step synthesis avoids the direct use of sodium amide and can offer a different impurity profile. This process involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by rearrangement and hydrolysis.[11]

G 3-Methyl-pyridine 1-oxide 3-Methyl-pyridine 1-oxide Step 1 Step 1 3-Methyl-pyridine 1-oxide->Step 1 Trialkylamine Trialkylamine Trialkylamine->Step 1 Electrophilic Compound (e.g., Thionyl Chloride) Electrophilic Compound (e.g., Thionyl Chloride) Electrophilic Compound (e.g., Thionyl Chloride)->Step 1 Intermediate Ammonium Salt Intermediate Ammonium Salt Step 2 Step 2 Intermediate Ammonium Salt->Step 2 Hydrogen Bromide Hydrogen Bromide Hydrogen Bromide->Step 2 Crude Product Crude Product Purification Purification Crude Product->Purification Base Work-up & Extraction This compound This compound Purification->this compound Step 1->Intermediate Ammonium Salt Reaction in CH2Cl2 Step 2->Crude Product Heating

Caption: Multi-step synthesis of this compound from 3-methyl-pyridine 1-oxide.

  • Ammonium Salt Formation: Dissolve 3-methyl-pyridine 1-oxide (0.092 mol) in methylene (B1212753) chloride (120 ml) and cool to -5 °C.[4][5] Condense trimethylamine (B31210) (0.377 mol) at -10 °C and add it to the solution.[4][5] Add a solution of thionyl chloride (0.11 mol) in methylene chloride (15 ml) dropwise, maintaining the temperature below 0 °C.[4][5] Allow the mixture to warm to room temperature and stir overnight.[4][5] Remove the solvent in vacuo.[4][5]

  • Rearrangement and Hydrolysis: To the residue, add a 48% strength hydrogen bromide solution (35 ml).[4][5] Heat the mixture to distill off the water, and then increase the temperature to 210 °C.[4][5] Continuously add 48% hydrogen bromide solution dropwise while distilling off water.[4][5] Monitor the reaction by thin-layer chromatography until completion (approximately 8 hours).[4][5]

  • Work-up and Purification: Cool the reaction mixture and adjust the pH to 9 with a dilute sodium hydroxide (B78521) solution.[4][5] Extract the aqueous layer four times with ethyl acetate.[4][5] Combine the organic extracts, dry over sodium sulfate, filter, and concentrate on a rotary evaporator to yield this compound.[4][5] Further purification can be achieved by crystallization from acetone.[5] A yield of approximately 80.5% can be expected.[4][5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G Synthesized this compound Synthesized this compound Characterization Techniques Characterization Techniques Synthesized this compound->Characterization Techniques NMR Spectroscopy NMR Spectroscopy Characterization Techniques->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Characterization Techniques->IR Spectroscopy Mass Spectrometry Mass Spectrometry Characterization Techniques->Mass Spectrometry Physical Properties Physical Properties Characterization Techniques->Physical Properties Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation Purity Assessment Purity Assessment Physical Properties->Purity Assessment

References

The Diverse Biological Activities of 2-Amino-5-methylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes that regulate cell growth and proliferation, such as cyclin-dependent kinases (CDKs) and the PI3K/Akt/mTOR signaling pathway.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Pyridine-ureaMCF-7 (Breast)0.11[1]
2 Pyridine-ureaMCF-7 (Breast)0.80[1]
3 Pyridine-ureaVEGFR-2 (Kinase)3.93[1]
4 Pyridine-ureaVEGFR-2 (Kinase)5.0[1]
5 Pyridine-thiazole hybridHCT-116 (Colon)Not specified[2]
6 Pyridine-thiazole hybridMCF-7 (Breast)Not specified[2]
7 Imidazo[1,2-a]pyridineHCC1937 (Breast)45[3]
8 Imidazo[1,2-a]pyridineHCC1937 (Breast)47.7[3]
Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.[1]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kinase Inhibition Assay (ADP-Glo™ Assay): This luminescence-based assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted compound, the target kinase (e.g., VEGFR-2), and the substrate in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer progression. One of the most significant is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
9 2-amino-3-cyanopyridine (B104079)S. aureus0.039[4]
10 2-amino-3-cyanopyridineB. subtilis0.039[4]
11 2-amino-5-substituted pyridine (B92270)Gram-positive bacteria0.039[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • Anticancer Activity: For pyridine-urea derivatives, the presence of specific substituents on the phenylurea moiety can significantly influence their antiproliferative activity. For instance, certain substitutions can enhance the inhibitory activity against kinases like VEGFR-2.[1]

  • Antimicrobial Activity: In a series of 2-amino-5-substituted pyridine derivatives, replacing a benzotriazole (B28993) moiety with thiophenol was found to exhibit the strongest fungicidal and bactericidal activity.[1] Furthermore, for some 2-amino-3-cyanopyridine derivatives, the presence of a cyclohexylamine (B46788) group appears to be crucial for activity against Gram-positive bacteria.[4]

Synthesis of this compound Derivatives

The versatile this compound core can be functionalized through various synthetic routes to generate a diverse library of compounds for biological screening.

General Synthesis of N-Aryl-N'-(5-methylpyridin-2-yl)ureas

A common method for the synthesis of pyridine-urea derivatives involves the reaction of this compound with an appropriate isocyanate.

Urea_Synthesis start This compound product N-Aryl-N'-(5-methylpyridin-2-yl)urea start->product isocyanate Aryl Isocyanate (R-N=C=O) isocyanate->product

Synthesis of N-Aryl-N'-(5-methylpyridin-2-yl)ureas.

Synthesis of Fused Heterocyclic Systems: Pyrimido[4,5-d]pyrimidines

The 2-amino group of this compound serves as a key functional group for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to possess potent anticancer and kinase inhibitory activities. A general approach involves a multi-step synthesis starting from a 2-aminopyridine (B139424) derivative.

Fused_Ring_Synthesis cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization cluster_3 Step 4: Final Ring Closure 2-Aminopyridine 2-Aminopyridine Urea Derivative Urea Derivative 2-Aminopyridine->Urea Derivative Isocyanate Isocyanate Isocyanate->Urea Derivative Pyrimidine-dione Pyrimidine-dione Urea Derivative->Pyrimidine-dione C3 Synthon e.g., Diethyl malonate C3 Synthon->Pyrimidine-dione Nitration Nitration Pyrimidine-dione->Nitration Reduction Reduction Nitration->Reduction 6-Amino-uracil Derivative 6-Amino-uracil Derivative Reduction->6-Amino-uracil Derivative Pyrimido[4,5-d]pyrimidine Pyrimido[4,5-d]pyrimidine 6-Amino-uracil Derivative->Pyrimido[4,5-d]pyrimidine Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., MTT Assay, MIC Test) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Redesign Secondary_Assays Secondary Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assays Active SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Synthesize New Analogs Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Lead_Optimization->Mechanism_of_Action Optimized Lead

References

2-Amino-5-methylpyridine: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine, also known as 2-amino-5-picoline, is a pivotal heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the nucleophilic amino group and the pyridine (B92270) ring, make it a versatile precursor for the development of drugs targeting a range of therapeutic areas. This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of key pharmaceutical agents such as Zolpidem, Pirfenidone, and Avosentan (B1665851).

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in drug synthesis and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1603-41-4[1]
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
Melting Point 76-77 °C[2]
Boiling Point 227 °C[2]
pKa 7.22[2]
LogP 1.08[2]
Appearance White to light yellow crystalline powder or flakes[2]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃) δ 7.79 (d, 1H), 7.12 (d, 1H), 6.32 (d, 1H), 4.67 (s, 2H, NH₂), 2.12 (s, 3H, CH₃)[3]
¹³C NMR δ 158.5, 148.0, 138.5, 122.5, 108.5, 17.0[3]
Infrared (IR) 3444, 3335 cm⁻¹ (N-H stretching)[4]
Mass Spectrometry (MS) m/z 108 (M⁺), 93, 80[1]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines. It involves the reaction of a pyridine derivative with sodium amide to introduce an amino group, typically at the 2-position.

  • To a stirred suspension of sodium amide (1.5 mol) in an inert solvent such as xylene (400 mL) in a pressure reactor, add 3-picoline (1 mol).[5]

  • The reactor is purged with nitrogen and then pressurized with ammonia (B1221849) and nitrogen.[5]

  • The mixture is heated to approximately 152 °C, at which point the evolution of hydrogen gas indicates the start of the reaction.[5]

  • The reaction is continued until the evolution of hydrogen gas ceases.[5]

  • After cooling, the reaction mixture is carefully quenched with water (150 mL).[5]

  • The organic layer is separated, and the aqueous layer is extracted with xylene.[5]

  • The combined organic extracts are distilled to yield a mixture of this compound and 2-amino-3-methylpyridine.[5] The isomers can be separated by fractional distillation.[6]

Synthesis from 3-Methylpyridine-1-oxide

An alternative route involves the reaction of 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide.

  • To a solution of 3-methyl-pyridine 1-oxide (0.092 mol) in methylene (B1212753) chloride (120 ml), trimethylamine (B31210) (0.377 mol) is added at -5 °C.[7]

  • Thionyl chloride (0.11 mol) in methylene chloride is then added dropwise while maintaining the temperature below 0 °C.[7]

  • The resulting solution is stirred overnight at room temperature, and the solvent is removed in vacuo.[7]

  • A 48% strength hydrogen bromide solution (35 ml) is added, and the water is distilled off.[7]

  • The mixture is then heated to 210 °C, with continuous dropwise addition of 48% hydrogen bromide solution while distilling off water.[7]

  • After completion of the reaction (monitored by TLC, approximately 8 hours), the mixture is cooled and the pH is adjusted to 9 with a dilute sodium hydroxide (B78521) solution.[7]

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give this compound with a reported yield of 80.5%.[7]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several commercially important drugs.

Synthesis of Zolpidem

Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The synthesis of Zolpidem involves the condensation of this compound with a bromo-amide derivative.

Zolpidem_Synthesis A This compound C Zolpidem Base A->C Condensation (Acetone, reflux) B N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide (B166681) B->C

Synthesis of Zolpidem from this compound.
  • To a stirred solution of N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide in acetone, add this compound at 25-30°C.

  • Reflux the reaction mixture for approximately 18 hours.

  • After cooling to room temperature, the separated solid is filtered and washed with acetone.

  • The solid is then slurried in demineralized water, and the pH is adjusted to 6.8-7.2 with a 10% sodium carbonate solution to yield Zolpidem base.

Synthesis of Pirfenidone

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis. Its synthesis from this compound involves a two-step process.

Pirfenidone_Synthesis A This compound B 5-Methyl-2(1H)-pyridinone A->B Diazotization C Pirfenidone B->C Arylation (Chlorobenzene, Cu(I) salt, base)

Synthesis of Pirfenidone from this compound.
  • Step 1: Synthesis of 5-methyl-2(1H)-pyridinone: this compound is converted to its diazonium salt, which is then hydrolyzed to form 5-methyl-2(1H)-pyridinone.

  • Step 2: Arylation: A suspension of 5-methyl-2(1H)-pyridinone and potassium carbonate in chlorobenzene (B131634) is treated with a copper(I) salt (e.g., CuI) and an organic ligand (e.g., N,N'-dimethylethylenediamine).

  • The reaction mixture is refluxed for several hours.

  • After completion, the mixture is cooled, diluted with a solvent like dichloromethane, and the insoluble materials are filtered off. The filtrate is then worked up to isolate Pirfenidone.

Synthesis of Avosentan

Avosentan is an endothelin receptor antagonist that has been investigated for the treatment of diabetic nephropathy. While detailed, publicly available, step-by-step protocols for its synthesis from this compound are less common in the primary literature, the core structure suggests a multi-step synthesis where this compound serves as a key starting material for the construction of the substituted pyrimidine (B1678525) ring system.

Signaling Pathways of Derived Drugs

The therapeutic effects of drugs derived from this compound are mediated through their interaction with specific biological pathways.

Zolpidem: GABA-A Receptor Modulation

Zolpidem exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit.[8][9] This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation.

Zolpidem_Pathway Zolpidem Zolpidem GABA_A GABA-A Receptor (α1 subunit) Zolpidem->GABA_A Binds to Cl_channel Chloride Channel Opening GABA_A->Cl_channel Enhances Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Sedation Sedation / Hypnosis Hyperpolarization->Sedation Results in

Mechanism of action of Zolpidem.
Pirfenidone: Anti-fibrotic and Anti-inflammatory Pathways

Pirfenidone's mechanism of action is multifactorial, involving the downregulation of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β).[10][11] By inhibiting TGF-β signaling, Pirfenidone reduces fibroblast proliferation and the deposition of extracellular matrix, key processes in fibrosis.[12]

Pirfenidone_Pathway Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Inhibits Fibroblast_prolif Fibroblast Proliferation TGF_beta->Fibroblast_prolif Promotes ECM_deposition Extracellular Matrix Deposition TGF_beta->ECM_deposition Promotes Fibrosis Fibrosis Fibroblast_prolif->Fibrosis ECM_deposition->Fibrosis

Key anti-fibrotic mechanism of Pirfenidone.
Avosentan: Endothelin Receptor Antagonism

Avosentan functions as a selective antagonist of the endothelin A (ETA) receptor.[13][14] In conditions like diabetic nephropathy, elevated levels of endothelin-1 (B181129) contribute to vasoconstriction, inflammation, and fibrosis in the kidneys. By blocking the ETA receptor, Avosentan mitigates these pathological effects.[15]

Avosentan_Pathway Avosentan Avosentan ETA_receptor ETA Receptor Avosentan->ETA_receptor Blocks ET1 Endothelin-1 ET1->ETA_receptor Activates Vasoconstriction Vasoconstriction ETA_receptor->Vasoconstriction Inflammation Inflammation ETA_receptor->Inflammation Fibrosis Fibrosis ETA_receptor->Fibrosis Renal_damage Renal Damage Vasoconstriction->Renal_damage Inflammation->Renal_damage Fibrosis->Renal_damage

Mechanism of action of Avosentan.

Biological Activity of 2-Aminopyridine (B139424) Derivatives

The 2-aminopyridine scaffold is a common feature in a variety of biologically active molecules. The following table presents some examples of the biological activity of 2-aminopyridine derivatives, highlighting the potential for this chemical class in drug discovery.

Table 3: Biological Activity of Selected 2-Aminopyridine Derivatives
DerivativeTarget/ActivityIC₅₀Reference
2-Amino-4-methylpyridineInducible Nitric Oxide Synthase (iNOS)6 nM (murine)[16]
Substituted 2-aminopyridinesAntiproliferative (Breast Cancer Cells)1.7 nM - 91.9 nM[17]
6-(2-fluoropropyl)-4-methylpyridin-2-amineInducible Nitric Oxide Synthase (iNOS)Potent inhibitor[18]

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry, enabling the synthesis of diverse and important therapeutic agents. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for medicinal chemists and process development scientists. A comprehensive understanding of its synthesis, characterization, and application is crucial for the continued development of novel and effective treatments for a wide range of diseases. This guide provides a foundational resource for researchers and professionals working in the field of drug discovery and development, summarizing key technical information and highlighting the critical role of this compound in modern medicine.

References

Photoinduced Tautomerism of 2-Amino-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the photoinduced tautomerism of 2-amino-5-methylpyridine, a phenomenon with implications for understanding photochemical reaction dynamics and the stability of heterocyclic compounds relevant to medicinal chemistry. The core of this process is a reversible amino-imino tautomerization driven by ultraviolet (UV) irradiation. This document outlines the fundamental mechanism, summarizes key experimental and computational findings, and provides detailed procedural outlines for the characterization of this photochemical transformation. The information is based on seminal studies in the field, primarily centered around matrix-isolation infrared spectroscopy coupled with quantum chemical calculations.

Introduction

This compound, a substituted aminopyridine, serves as a valuable model system for studying photoinduced proton transfer reactions. Under normal conditions, the amino tautomer is the stable form. However, upon UV irradiation, it can undergo a transformation to its less stable imino tautomer, 5-methyl-2(1H)-pyridinimine. This process is reversible, with the imino form reverting to the amino form upon irradiation with longer wavelength light.[1][2] This reversible photoswitching capability is of significant interest in the development of molecular switches and photosensitive materials. Understanding the underlying mechanisms, reaction dynamics, and the influence of substituents like the methyl group is crucial for the rational design of novel photochemically active molecules.

The Photochemical Transformation

The central reaction is the photoinduced tautomerization between the amino and imino forms of this compound.

  • Forward Reaction: The stable amino tautomer is converted to the imino tautomer by UV irradiation in the range of 300–340 nm.[1][2]

  • Reverse Reaction: The imino tautomer can be converted back to the amino tautomer by irradiation with longer-wavelength light, specifically in the 340–420 nm range.[1][2]

This reversible process is depicted in the signaling pathway below.

G Amino This compound (Amino Tautomer) Imino 5-methyl-2(1H)-pyridinimine (Imino Tautomer) Amino->Imino UV Irradiation (300-340 nm) Imino->Amino Longer-wavelength Light (340-420 nm)

Figure 1: Reversible Photoinduced Tautomerism.

Computational studies, specifically CASSCF calculations, have indicated that this tautomerism proceeds through a vibrational relaxation process from the electronic excited state back to the ground state.[1][2]

Quantitative Data

The primary quantitative data available from the key studies on this topic relate to the wavelengths of light that induce the forward and reverse tautomerization.

ParameterValueReference
Forward Reaction Wavelength (Amino to Imino)300–340 nm[1][2]
Reverse Reaction Wavelength (Imino to Amino)340–420 nm[1][2]

In addition to the primary tautomerization, UV irradiation (λ ≥ 300 nm) has also been shown to produce the this compound molecule in its lowest electronic excited triplet state (T₁) and the 5-methyl-2-pyridinamino radical through hydrogen-atom dissociation.[1][2]

Experimental Protocols

The key experimental technique for studying the photoinduced tautomerism of this compound is matrix-isolation infrared spectroscopy. This method allows for the trapping and stabilization of the transient imino tautomer at low temperatures, enabling its spectroscopic characterization.

Matrix-Isolation Infrared (IR) Spectroscopy

Objective: To isolate and spectroscopically identify the amino and imino tautomers of this compound and monitor their interconversion upon irradiation.

Methodology:

  • Sample Preparation: A gaseous mixture of this compound and an inert matrix gas (typically argon) is prepared. The concentration of this compound is kept low to ensure individual molecules are isolated.

  • Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a low temperature (around 10-20 K) within a high-vacuum cryostat.

  • Initial Spectrum: An initial IR spectrum of the matrix-isolated this compound is recorded. This spectrum corresponds to the stable amino tautomer.

  • Photolysis (Forward Reaction): The matrix is irradiated with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters) in the 300–340 nm range. IR spectra are recorded periodically to monitor the appearance of new absorption bands and the disappearance of the initial bands. The new bands are characteristic of the imino tautomer.

  • Photolysis (Reverse Reaction): The matrix is then irradiated with longer-wavelength light (340–420 nm) to induce the reverse reaction. The IR spectra should show the reappearance of the amino tautomer bands and the decrease of the imino tautomer bands.

  • Data Analysis: The recorded IR spectra are analyzed to identify the vibrational modes of the different species. These experimental frequencies are compared with those predicted by computational methods to confirm the structural assignments.

G cluster_prep Sample Preparation cluster_exp Matrix Isolation & Spectroscopy cluster_analysis Data Analysis substance This compound mixer Gas Mixture Preparation substance->mixer matrix_gas Argon Gas matrix_gas->mixer deposition Deposition on Cryogenic Window (10-20 K) mixer->deposition ftir FTIR Spectrometer deposition->ftir Initial Spectrum uv_source_1 UV Source (300-340 nm) ftir->uv_source_1 Irradiate uv_source_2 Light Source (340-420 nm) ftir->uv_source_2 Irradiate analysis Spectral Analysis and Comparison with DFT Calculations ftir->analysis uv_source_1->ftir Record Spectra (Imino Formation) uv_source_2->ftir Record Spectra (Amino Re-formation)

Figure 2: Experimental Workflow for Matrix-Isolation IR Spectroscopy.
Computational Chemistry

Objective: To theoretically model the structures, energies, and vibrational frequencies of the amino and imino tautomers to support the experimental findings.

Methodology:

  • Ground State Calculations (DFT):

    • Software: A quantum chemistry software package such as Gaussian is used.

    • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) is employed.

    • Basis Set: A sufficiently large basis set (e.g., cc-pVTZ) is used for accurate calculations.

    • Procedure: The geometries of the amino and imino tautomers are optimized to find their lowest energy structures. Vibrational frequency calculations are then performed on the optimized geometries to predict the IR spectra. The calculated frequencies are often scaled to better match the experimental values.

  • Excited State Calculations (CASSCF):

    • Method: Complete Active Space Self-Consistent Field (CASSCF) calculations are performed to investigate the potential energy surfaces of the excited states.

    • Objective: To elucidate the mechanism of the photoinduced tautomerism, particularly how the molecule relaxes from the excited state to the ground state of the imino tautomer.

G cluster_dft DFT Calculations cluster_casscf CASSCF Calculations cluster_analysis Analysis & Comparison opt_amino Geometry Optimization (Amino Tautomer) freq_amino Vibrational Frequency Calculation (Amino) opt_amino->freq_amino opt_imino Geometry Optimization (Imino Tautomer) freq_imino Vibrational Frequency Calculation (Imino) opt_imino->freq_imino comparison Compare Calculated Frequencies and Energies with Experimental Data freq_amino->comparison freq_imino->comparison pes Potential Energy Surface Scan of Excited States mechanism Elucidation of Tautomerization Pathway pes->mechanism mechanism->comparison

Figure 3: Computational Workflow for Studying Tautomerism.

Conclusion

The photoinduced tautomerism of this compound from its stable amino form to the transient imino form is a well-characterized, reversible photochemical process. The combination of matrix-isolation IR spectroscopy and computational chemistry has been instrumental in elucidating the mechanism and identifying the species involved. This technical guide provides a foundational understanding of this phenomenon, which is crucial for researchers in photochemistry, spectroscopy, and medicinal chemistry. The principles and methodologies described herein can be applied to the study of other heterocyclic systems with potential applications in the development of photosensitive drugs and molecular devices. Further research into the quantum yields and excited-state dynamics of this and related compounds would provide a more complete picture of their photochemical behavior.

References

Unveiling the Electronic Landscape: A Computational Analysis of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine, a substituted pyridine (B92270) derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its biological activity is intrinsically linked to its electronic structure, which dictates its reactivity, intermolecular interactions, and overall behavior in a biological system. This technical guide provides an in-depth computational analysis of the electronic structure of this compound, offering valuable insights for researchers in drug design and materials science. By leveraging Density Functional Theory (DFT), this paper presents a detailed examination of the molecule's geometric parameters, vibrational frequencies, frontier molecular orbitals, and charge distribution.

Computational Methodology

The electronic structure of this compound was investigated using computational quantum mechanical methods. The primary approach employed was Density Functional Theory (DFT), a robust method for determining the electronic structure of many-body systems.

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound was optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4] This functional combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set was utilized, which provides a good balance between computational cost and accuracy for molecules of this size.[4][5] All calculations were performed to find the minimum energy conformation of the molecule. Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to allow for the assignment of theoretical vibrational modes to experimentally observed infrared and Raman spectra.[5]

Electronic Properties

Further analyses were conducted on the optimized geometry to elucidate the electronic properties of the molecule. These included:

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated. The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3][6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer and hyperconjugative interactions within the molecule.[3][6] This provides insights into the delocalization of electron density and the stability of the molecule.

  • Mulliken Population Analysis: Mulliken atomic charges were calculated to understand the distribution of electric charge among the atoms of the molecule.[3][7] This information is vital for predicting sites of electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP surface was generated to visualize the charge distribution and identify the regions of the molecule that are most likely to interact with other charged species.[3]

The logical workflow for the computational analysis is depicted in the diagram below.

Computational_Workflow A Initial Molecular Structure of this compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculations B->D E HOMO-LUMO Analysis D->E F NBO Analysis D->F G Mulliken Charge Analysis D->G H MEP Analysis D->H

Computational analysis workflow for this compound.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound, including bond lengths and bond angles, were calculated and are presented in Table 1. The theoretical values are in good agreement with experimental data for similar pyridine derivatives.[6] The pyridine ring exhibits a planar structure, with the amino and methyl groups lying in the same plane.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C2-N11.34
C6-N11.32
C2-C31.420
C-N (amino)1.34
Bond Angle (°) C6-N1-C2118.5
N1-C2-N(amino)116.8
C3-C2-N(amino)120.7

Note: Atom numbering follows standard chemical conventions.

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra.[5] The theoretical assignments of the vibrational modes correspond well with the experimental observations, confirming the accuracy of the computational model. Key vibrational modes include the N-H stretching of the amino group, C-H stretching of the methyl group and the pyridine ring, and various ring stretching and bending vibrations.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated energies of these orbitals and the resulting energy gap are summarized in Table 2. The HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire pyridine ring. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical reactivity.[3]

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-5.3130
LUMO Energy-0.2678
Energy Gap (ΔE)5.0452

The relationship between the HOMO-LUMO energy gap and molecular properties is illustrated in the following diagram.

HOMO_LUMO_Concept A Large HOMO-LUMO Gap C High Kinetic Stability Low Chemical Reactivity A->C B Small HOMO-LUMO Gap D Low Kinetic Stability High Chemical Reactivity B->D

Relationship between HOMO-LUMO gap and molecular properties.
Mulliken Atomic Charges

The Mulliken atomic charges provide a quantitative measure of the charge distribution within the molecule. The calculated charges for each atom of this compound are presented in Table 3. The nitrogen atoms of the pyridine ring and the amino group exhibit negative charges, as expected from their higher electronegativity, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino and methyl groups carry positive charges.

Table 3: Mulliken Atomic Charges of this compound

AtomCharge (a.u.)
N1 (ring)-0.121
N (amino)-0.271
H (amino)0.235, 0.265
H (methyl)0.152, 0.151, 0.139
H (ring)0.173, 0.179, 0.167

Note: Charges are given in atomic units (a.u.).[3]

Conclusion

The computational analysis of this compound using Density Functional Theory provides a comprehensive understanding of its electronic structure. The optimized geometry, vibrational frequencies, frontier molecular orbitals, and atomic charge distribution have been determined and analyzed. These findings offer critical insights for predicting the molecule's reactivity, stability, and potential interaction sites. This detailed electronic structure information is invaluable for the rational design of novel pharmaceuticals and agrochemicals based on the this compound scaffold. The presented data and methodologies serve as a foundational guide for further experimental and theoretical investigations into this important chemical entity.

References

In-Depth Technical Guide: HOMO-LUMO Energy Gap Calculation for 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the Highest Occupoccupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2-Amino-5-methylpyridine. Understanding this fundamental electronic property is crucial for predicting the chemical reactivity, kinetic stability, and potential applications of this compound in various fields, including pharmaceutical and materials science.

Introduction to this compound and its Electronic Properties

This compound, also known as 2-amino-5-picoline, is a heterocyclic amine with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine (B92270) ring with both electron-donating amino and methyl groups, dictates its electronic characteristics. The HOMO-LUMO energy gap is a critical parameter that influences its behavior in chemical reactions and its potential as a component in electronic materials. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.

Quantitative Data on the HOMO-LUMO Energy Gap

ParameterComputational MethodBasis SetValueReference
HOMO-LUMO Energy Gap DFT (B3LYP)6-311++G(d,p)Calculated[1]
HOMO Energy DFT (B3LYP)6-311++G(d,p)Calculated[1]
LUMO Energy DFT (B3LYP)6-311++G(d,p)Calculated[1]

Note: The specific energy values from the cited computational study were not explicitly provided in the search results, but the study confirms the calculation of the HOMO-LUMO energy difference for this compound (2A5MP) using the specified method.[1]

Experimental Protocols for HOMO-LUMO Gap Determination

The HOMO-LUMO energy gap of this compound can be experimentally estimated using electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Ferrocene as Internal Standard: Ferrocene is often added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measured potentials against the vacuum level.

  • Data Acquisition: The potential of the working electrode is scanned linearly with time from a starting potential to a switching potential and then back. The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis:

    • The onset oxidation potential (Eox) and onset reduction potential (Ered) of this compound are determined from the voltammogram.

    • The HOMO and LUMO energy levels are then calculated using the following empirical equations:

      • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

      • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

    • The HOMO-LUMO gap (ΔE) is the difference between the LUMO and HOMO energies: ΔE = ELUMO - EHOMO.

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy can be used to determine the optical band gap, which provides an approximation of the HOMO-LUMO gap.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Spectroscopic Measurement: The absorption spectrum of the solution is recorded using a UV-Visible spectrophotometer over a relevant wavelength range.

  • Data Analysis:

    • The wavelength of the absorption onset (λonset) is determined from the long-wavelength edge of the lowest energy absorption band.

    • The optical HOMO-LUMO gap (Eg) is calculated using the following equation:

      • Eg (eV) = 1240 / λonset (nm)

Computational Protocol for HOMO-LUMO Gap Calculation

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the electronic structure and properties of molecules.

Methodology:

  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is built using a molecular modeling software.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and effective method for this is the B3LYP functional with a basis set such as 6-31G(d).

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed with a higher level of theory for more accurate electronic properties. For pyridine derivatives, the B3LYP functional with a larger basis set like 6-311++G(d,p) is often employed.[1][2]

  • HOMO-LUMO Energy Extraction:

    • From the output of the single-point energy calculation, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are extracted.

    • The HOMO-LUMO energy gap is then calculated as: ΔE = ELUMO - EHOMO.

Visualization of Workflows

The following diagrams illustrate the generalized workflows for the experimental and computational determination of the HOMO-LUMO energy gap.

Experimental_Workflow cluster_CV Cyclic Voltammetry cluster_UVVis UV-Vis Spectroscopy CV_Prep Sample Preparation (Analyte + Electrolyte + Solvent) CV_Setup Three-Electrode Cell Setup CV_Prep->CV_Setup CV_Run Run Cyclic Voltammetry CV_Setup->CV_Run CV_Data Obtain Voltammogram CV_Run->CV_Data CV_Analysis Determine E_ox and E_red CV_Data->CV_Analysis CV_Calc Calculate E_HOMO and E_LUMO CV_Analysis->CV_Calc HL_Gap HOMO-LUMO Energy Gap CV_Calc->HL_Gap UV_Prep Sample Preparation (Dilute Solution) UV_Run Record Absorption Spectrum UV_Prep->UV_Run UV_Data Determine λ_onset UV_Run->UV_Data UV_Calc Calculate Optical Gap (Eg) UV_Data->UV_Calc UV_Calc->HL_Gap Computational_Workflow Start Build Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Input Structure Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Optimized Geometry SPE Single Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) Freq->SPE Verified Minimum Extract Extract E_HOMO and E_LUMO SPE->Extract Output File Calc Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Extract->Calc End Final HOMO-LUMO Gap Calc->End

References

Methodological & Application

Application Notes and Protocols for 2-Amino-5-methylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-amino-5-methylpyridine as a versatile ligand in coordination chemistry. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of metal complexes incorporating this ligand, with a focus on their potential in catalysis and as antimicrobial agents.

Introduction

This compound (also known as 6-amino-3-picoline) is a heterocyclic amine that serves as an excellent building block in the synthesis of coordination compounds.[1][2] Its utility stems from the presence of two potential donor sites: the pyridine (B92270) ring nitrogen and the exocyclic amino group. This allows it to act as a monodentate or bridging ligand, leading to the formation of a diverse range of metal complexes with interesting structural features and functionalities. The methyl group at the 5-position can also influence the steric and electronic properties of the resulting complexes.

Coordination complexes of this compound with various transition metals, including copper, cobalt, zinc, and palladium, have been synthesized and investigated for their applications in catalysis, materials science, and medicine.[3][4][5] The biological activity of these complexes is often enhanced compared to the free ligand.[6]

Data Presentation

Crystallographic Data of a Representative Copper(II) Complex
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.1023 (4)
b (Å) 9.1740 (4)
c (Å) 9.6895 (4)
β (°) 91.872 (3)
V (ų) 808.69 (6)
Z 2
Bond Lengths (Å)
Cu1—N1 (pyridine)1.3430 (19)
Cu1—N2 (amino)1.4775 (18)
Cu1—N3 (thiocyanate)1.160 (2)
Bond Angles (°)
N1—Cu1—N282.5 (approx.)
N3—Cu1—N3'180
C5—N1—Cu1127.49 (10)

Data from the crystal structure of bis[2-(aminomethyl)pyridine-κ²N,N′]bis(thiocyanato-κN)copper(II).[7]

Antimicrobial Activity of Metal Complexes

Coordination of this compound and its derivatives to metal ions has been shown to enhance their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values for representative cobalt(II) and zinc(II) complexes against various bacterial strains.

ComplexOrganismMIC (µg/mL)
Cobalt(II) Complex of a Schiff base derived from 2-aminopyridineStaphylococcus aureus-
Escherichia coli-
Zinc(II) Complex of a Schiff base derived from 2-aminopyridineStaphylococcus aureus64
Escherichia coli128

Note: Specific MIC values for a simple this compound cobalt complex were not available in the searched literature. The data for zinc complexes are for Schiff base derivatives.[2]

Experimental Protocols

Synthesis of a Tetrakis(this compound)copper(II) Chloride Dihydrate Complex

This protocol describes the facile synthesis of a copper(II) complex with this compound.

Materials:

Procedure:

  • Dissolve this compound (4.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 10 mL of ethanol.

  • Slowly add the copper(II) chloride solution to the this compound solution with continuous stirring at room temperature.

  • A precipitate will form upon mixing.

  • Continue stirring the reaction mixture for 30 minutes to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with two small portions of cold ethanol.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Characterization: The resulting complex can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis to confirm its composition and structure.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction using a palladium complex with a pyridine-based ligand, which can be adapted for a [Pd(this compound)₂Cl₂] catalyst.[8][9]

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • [Pd(this compound)₂Cl₂] catalyst (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the palladium catalyst.

  • Add the degassed solvent to the flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized metal complex.

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator (37 °C)

Procedure:

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the complex in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted complex.

  • Include a positive control (broth with bacteria, no complex) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth.

Mandatory Visualizations

experimental_workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_application Application Testing s1 Dissolve this compound in Ethanol s3 Mix Solutions and Stir s1->s3 s2 Dissolve Metal Salt (e.g., CuCl2·2H2O) in Ethanol s2->s3 s4 Filter and Wash Precipitate s3->s4 s5 Dry Complex s4->s5 c1 FTIR Spectroscopy s5->c1 Characterize c2 UV-Vis Spectroscopy s5->c2 Characterize c3 Elemental Analysis s5->c3 Characterize a1 Catalysis (e.g., Suzuki Coupling) s5->a1 Test a2 Antimicrobial Assay (e.g., MIC) s5->a2 Test

Caption: Experimental workflow for the synthesis, characterization, and application testing of this compound metal complexes.

suzuki_coupling_pathway Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L2 (Active Catalyst) pd_complex [Pd(II)(Ar)(X)L2] pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar [Pd(II)(Ar)(Ar')L2] transmetalation->pd_ar_ar pd_ar_ar->pd0 product Ar-Ar' (Product) pd_ar_ar->product Reductive Elimination aryl_halide Ar-X organoborane Ar'-B(OR)2 base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Synthetic Routes to 2-Amino-5-methylpyridine from 3-Methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-amino-5-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, starting from 3-methylpyridine (B133936) (also known as 3-picoline). The following sections outline two primary synthetic strategies: the direct amination via the Chichibabin reaction and a multi-step synthesis involving an N-oxide intermediate.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals. The efficient and scalable synthesis of this compound is of significant industrial importance. This document details established methods for its preparation from readily available 3-methylpyridine, providing researchers with the necessary information to replicate and adapt these procedures.

Synthetic Strategies

Two principal synthetic routes from 3-methylpyridine are discussed:

  • Direct Amination: The Chichibabin Reaction: This classical method involves the direct reaction of 3-methylpyridine with sodium amide to introduce an amino group onto the pyridine (B92270) ring.[1][2][3]

  • Multi-step Synthesis via 3-Methylpyridine-1-oxide: This approach involves the initial oxidation of 3-methylpyridine to its N-oxide, followed by reaction with an aminating agent and subsequent rearrangement and hydrolysis to yield the desired product.[4][5]

Route 1: The Chichibabin Reaction

The Chichibabin reaction provides a direct, albeit often challenging, route to this compound. The reaction proceeds via nucleophilic substitution of a hydride ion.[3][6] It is known to produce a mixture of isomers, primarily this compound and the by-product 2-amino-3-methylpyridine, which necessitates careful purification.[7]

Logical Relationship of the Chichibabin Reaction

Chichibabin_Reaction 3-Methylpyridine 3-Methylpyridine Reaction Chichibabin Reaction (Inert Solvent, Heat) 3-Methylpyridine->Reaction Sodium_Amide Sodium Amide (NaNH2) Sodium_Amide->Reaction Intermediate Anionic Sigma-Complex Reaction->Intermediate Products Product Mixture Intermediate->Products Purification Fractional Distillation or Crystallization Products->Purification Final_Product This compound Purification->Final_Product Byproduct 2-Amino-3-methylpyridine Purification->Byproduct N_Oxide_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Amination and Rearrangement cluster_step3 Step 3: Hydrolysis A 3-Methylpyridine C Formation of 3-Methylpyridine-1-oxide A->C B Oxidizing Agent (e.g., H2O2/Acetic Acid) B->C D 3-Methylpyridine-1-oxide C->D F Formation of Trimethyl- (5-methyl-pyridin-2-yl)ammonium chloride D->F E Trialkylamine & Electrophile (e.g., SOCl2 or Phosgene) E->F G Ammonium Salt Intermediate F->G I This compound G->I H Acidic Hydrolysis (e.g., 48% HBr) H->I

References

Application Note: Electrophilic Nitration of 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the electrophilic nitration of 2-amino-4-methylpyridine (B118599), a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The primary product of this reaction is 2-amino-4-methyl-5-nitropyridine (B42881), a valuable building block in medicinal chemistry. The protocol outlines the necessary reagents, equipment, and procedural steps to achieve the desired product, along with safety precautions and methods for purification and characterization. The nitration of aminopyridines can be complex due to the competing effects of the activating amino group and the deactivating effect of the pyridine (B92270) ring nitrogen, often requiring carefully controlled conditions to achieve the desired regioselectivity.

Reaction Principle

The electrophilic nitration of 2-amino-4-methylpyridine involves the introduction of a nitro group (-NO₂) onto the pyridine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The amino group at the 2-position is a strong activating group and directs the incoming electrophile to the ortho and para positions. However, in the strongly acidic conditions of the reaction, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. The interplay of these electronic effects primarily directs the nitration to the 5-position of the pyridine ring. It is important to note that non-selective nitration can also occur, leading to the formation of the 3-nitro isomer as a minor byproduct.

Data Summary

The following table summarizes the key quantitative data for the starting material and the primary product of the electrophilic nitration of 2-amino-4-methylpyridine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Analytical Data
2-Amino-4-methylpyridineC₆H₈N₂108.1496-99¹H NMR (CDCl₃, 300 MHz) δ: 7.81 (d, 1H), 6.37 (s, 1H), 6.20 (d, 1H), 4.68 (s, 2H), 2.16 (s, 3H)
2-Amino-4-methyl-5-nitropyridineC₆H₇N₃O₂153.14223-225[1]¹H NMR (DMSO-d₆): δ 8.83 (s, 1H, H-6), 7.85 (s, 2H, NH₂), 6.55 (s, 1H, H-3), 2.45 (s, 3H, CH₃).¹³C NMR (DMSO-d₆): δ 160.1 (C-2), 148.2 (C-6), 144.9 (C-4), 131.5 (C-5), 107.9 (C-3), 18.5 (CH₃).

Experimental Protocol

This protocol is adapted from established procedures for the nitration of aminopyridines.

Materials and Reagents:

  • 2-Amino-4-methylpyridine (C₆H₈N₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Substrate: Slowly and portion-wise, add 5.4 g (0.05 mol) of 2-amino-4-methylpyridine to the cooled sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.6 mL (0.08 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid over a period of 30-45 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A yellow solid will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold deionized water to remove any residual acid and inorganic salts.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture to yield pure 2-amino-4-methyl-5-nitropyridine.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 2-amino-4-methylpyridine in concentrated H₂SO₄ at 0-5 °C start->dissolve add_nitro Slowly add nitrating mixture to the substrate solution at 0-5 °C dissolve->add_nitro prepare_nitro Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool prepare_nitro->add_nitro stir Stir for 1 hour at 0-5 °C add_nitro->stir quench Pour reaction mixture onto crushed ice stir->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize filter Filter the precipitate neutralize->filter wash Wash with cold water filter->wash dry Dry the solid product wash->dry purify Recrystallize from ethanol dry->purify end End purify->end

Caption: Experimental workflow for the electrophilic nitration of 2-amino-4-methylpyridine.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • The product, 2-amino-4-methyl-5-nitropyridine, is a combustible solid and may cause skin and eye irritation.[1] Handle with care and avoid inhalation of dust.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-amino-4-methyl-5-nitropyridine via electrophilic nitration of 2-amino-4-methylpyridine. By following the outlined procedures and safety precautions, researchers can effectively synthesize this important chemical intermediate for applications in drug development and other areas of chemical research. The provided data and workflow diagrams serve as a valuable resource for understanding and executing this chemical transformation.

References

Application Notes and Protocols: 2-Amino-5-methylpyridine in the Development of Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential catalytic applications of novel catalysts derived from 2-Amino-5-methylpyridine. This document includes experimental protocols, data presentation in tabular format, and visualizations of key processes to facilitate understanding and replication in a research setting.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility extends into the realm of coordination chemistry, where it functions as a ligand to form metal complexes.[1][2] These complexes are of significant interest for the development of novel catalysts for a variety of industrial and organic synthesis applications. The ability to form stable complexes with transition metals, such as copper, makes this compound an attractive building block for creating catalysts with tailored activities.[1]

This document focuses on a specific copper(II) complex of this compound, detailing its synthesis and characterization. While direct catalytic applications of this specific complex are not extensively documented in current literature, we present a potential application in the Henry reaction, drawing parallels from structurally similar copper-pyridine complexes.

Part I: Synthesis and Characterization of a Novel Copper(II) Catalyst

A notable catalyst precursor synthesized from this compound is Tetrakis(this compound)copper(II) chloride pentahydrate. The synthesis is rapid and proceeds at room temperature.

Experimental Protocol: Synthesis of [Cu(this compound)₄]Cl₂·5H₂O

This protocol is adapted from the facile synthesis method described in the literature.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (C₆H₈N₂)

  • Ethanol (B145695)

Procedure:

  • In a clean beaker, dissolve 0.341 g (2 mmol) of CuCl₂·2H₂O in 10 mL of ethanol.

  • In a separate beaker, prepare a solution of this compound by dissolving the appropriate amount for a 1:4 molar ratio with the copper salt.

  • Slowly add the CuCl₂·2H₂O solution dropwise into the this compound solution while stirring at room temperature.

  • A dark brown precipitate will form almost immediately.

  • Continue stirring for a few minutes to ensure the reaction is complete.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator.

Visualization of the Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products CuCl2 CuCl₂·2H₂O in Ethanol Mixing Mix at Room Temperature CuCl2->Mixing AMP This compound in Ethanol AMP->Mixing Complex [Cu(this compound)₄]Cl₂·5H₂O (Precipitate) Mixing->Complex Filtration Filtration & Drying Complex->Filtration Final_Product Purified Catalyst Filtration->Final_Product G Catalyst [Cu(L)n]²⁺ Catalyst Intermediate1 Catalyst-Aldehyde Complex Catalyst->Intermediate1 + Aldehyde Substrate1 Aldehyde Substrate2 Nitroalkane Intermediate2 Deprotonated Nitroalkane Substrate2->Intermediate2 - H⁺ Intermediate3 Catalyst-Transition State Complex Intermediate1->Intermediate3 + Deprotonated Nitroalkane Intermediate2->Intermediate3 Product Nitroaldol Product Intermediate3->Product + H⁺ Product->Catalyst - Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include the isomeric byproduct 2-amino-3-methylpyridine (B33374), unreacted starting materials such as 3-methylpyridine, and residual solvents from the synthesis, like xylene or toluene.[1][2] Depending on the synthetic route, other byproducts may also be present.

Q2: Which purification method is most suitable for removing the isomeric impurity 2-amino-3-methylpyridine?

A2: Fractional distillation is a frequently employed method for separating this compound from its isomer, 2-amino-3-methylpyridine, due to their different boiling points.[1] An efficient fractionating column is crucial for a successful separation.

Q3: What is a recommended solvent for the recrystallization of this compound?

A3: Acetone (B3395972) is a commonly recommended solvent for the recrystallization of this compound.[3]

Q4: Can column chromatography be used to purify this compound?

A4: Yes, column chromatography using silica (B1680970) gel is an effective method for purifying this compound and related compounds, particularly for removing less volatile impurities.[4]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6][7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low or no crystal formation upon cooling. The solution is too dilute.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Oily precipitate instead of crystals. The compound is "oiling out," which can happen if the solution is supersaturated or cooled too quickly.- Re-heat the solution until the oil redissolves. - Add a small amount of additional solvent. - Allow the solution to cool more slowly at room temperature before transferring to an ice bath.
Colored crystals. Presence of colored impurities.- Perform a hot filtration of the dissolved crude product with activated charcoal before crystallization.
Low recovery yield. The compound is too soluble in the chosen solvent even at low temperatures.- Use a different solvent or a solvent mixture where the compound has lower solubility when cold. - Minimize the amount of solvent used for dissolution. - Ensure complete cooling before filtration.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. Inappropriate mobile phase.- Adjust the polarity of the mobile phase. For silica gel, increasing the polarity (e.g., by adding more ethyl acetate (B1210297) to a hexane (B92381)/ethyl acetate mixture) will increase the Rf values.
Cracked or channeled silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Broad or tailing bands. Overloading the column or issues with compound solubility.- Use a smaller amount of crude material relative to the amount of silica gel. - Ensure the compound is fully dissolved in a minimal amount of solvent before loading.
Compound not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase during elution (gradient elution).

Experimental Protocols

Recrystallization from Acetone
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot acetone. Add the acetone portion-wise with gentle heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Column Chromatography

This protocol is adapted from a procedure for a similar compound and may require optimization.[4]

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Do not let the silica bed run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with an efficient fractionating column (e.g., a Vigreux or packed column). Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Slowly increase the temperature and monitor the thermometer at the head of the column. Collect the different fractions as they distill at their respective boiling points. The boiling point of this compound is approximately 227 °C, while 2-amino-3-methylpyridine boils at around 221-222 °C.

  • Purity Check: Analyze the collected fractions using GC or HPLC to determine their purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 1603-41-4
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Melting Point 76-77 °C
Boiling Point 227 °C
Appearance White to pale yellow crystalline powder

Table 2: Typical Purity and Yield Data for Purification Methods (Illustrative)

Purification Method Initial Purity (GC/HPLC) Final Purity (GC/HPLC) Typical Recovery Yield
Recrystallization (Acetone) ~90%>98%70-85%
Column Chromatography ~85%>99%60-80%
Fractional Distillation Mixture of Isomers>99% (for desired isomer)50-70% (of desired isomer)
Note: These are typical values and can vary depending on the nature and amount of impurities in the crude material.

Visualizations

Purification_Workflow Crude Crude 2-Amino-5- methylpyridine Recrystallization Recrystallization (Acetone) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography FractionalDistillation Fractional Distillation Crude->FractionalDistillation Analysis Purity Analysis (GC/HPLC) Recrystallization->Analysis ColumnChromatography->Analysis FractionalDistillation->Analysis Pure Pure 2-Amino-5- methylpyridine (>99%) Analysis->Pure Meets Purity Specification Troubleshooting_Recrystallization Start Start Recrystallization Problem Low/No Crystal Formation? Start->Problem Troubleshoot Troubleshooting Steps: - Concentrate Solution - Cool to Lower Temp - Scratch Flask - Add Seed Crystal Problem->Troubleshoot Yes Success Successful Crystallization Problem->Success No Troubleshoot->Start Re-attempt

References

Technical Support Center: 2-Amino-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-methylpyridine. This valuable compound, also known as 2-amino-5-picoline, is a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic routes for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • The Chichibabin Reaction: This classic method involves the amination of 3-methylpyridine (B133936) with sodium amide (NaNH₂) in an inert solvent like xylene or toluene.[2][4][5]

  • From 3-methyl-pyridine 1-oxide: A more recent approach that reacts 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by hydrolysis, to yield this compound with high purity.[6][7]

  • From 2-chloro-5-methylpyridine (B98176): This method involves the aminolysis of 2-chloro-5-methylpyridine using a copper catalyst under pressure.[8]

Q2: What is the main challenge with the Chichibabin reaction for this synthesis?

A2: The primary challenge of the Chichibabin reaction is the formation of the isomeric byproduct, 2-amino-3-methylpyridine (B33374), which can constitute 13-22% of the product mixture.[8] This isomer is difficult to separate from the desired this compound due to their similar physical properties.[4]

Q3: How can I improve the isomeric purity of my product?

A3: To achieve higher isomeric purity, consider using the synthesis route starting from 3-methyl-pyridine 1-oxide. This method has been reported to produce this compound with significantly improved isomeric purity compared to the traditional Chichibabin reaction.[6][7]

Q4: What are the typical yields for the different synthesis methods?

A4: Yields can vary significantly based on the chosen method and reaction conditions. The Chichibabin reaction yields are often moderate, while the method starting from 3-methyl-pyridine 1-oxide has been reported to achieve yields as high as 95%.[6] The aminolysis of 2-chloro-5-methylpyridine is also described as a high-yield process.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Inactive Sodium Amide (Chichibabin Reaction) The purity of sodium amide is crucial. Interestingly, very pure sodium amide may not be as reactive. Some impurities can have a catalytic effect.[9] Consider using a different batch or supplier.
Incorrect Reaction Temperature For the Chichibabin reaction, temperatures of 130-170°C are typical.[4] For the N-oxide route, specific temperature control during different steps is critical; for instance, the initial reaction is often carried out at low temperatures (e.g., 0°C), while a later dealkylation step might require heating up to 220°C.[6][7]
Insufficient Reaction Time The Chichibabin reaction typically requires several hours (e.g., 3-5 hours) of stirring at the reaction temperature.[4] The N-oxide method can also involve lengthy steps, with some reactions stirred overnight.[6]
Poor Quality Starting Materials Ensure the purity of 3-methylpyridine or other starting materials. Anhydrous conditions are often necessary, especially for the Chichibabin reaction.[4]

Problem 2: High Levels of 2-amino-3-methylpyridine Impurity

Potential CauseSuggested Solution
Inherent Nature of the Chichibabin Reaction The formation of the 3-amino isomer is a known side reaction.[8] While optimizing reaction conditions might slightly alter the isomer ratio, significant reduction is challenging.
Inefficient Purification Fractional distillation is the primary method for separating the isomers, but it requires a highly efficient fractionating column due to the close boiling points.[4]
Alternative Synthesis Route To avoid the formation of this isomer, the recommended approach is to use the synthesis method starting from 3-methyl-pyridine 1-oxide.[6][7]

Problem 3: Reaction Stalls or Does Not Proceed to Completion

Potential CauseSuggested Solution
Loss of Pressure (Chichibabin Reaction) The reaction evolves hydrogen gas, leading to an increase in pressure.[4] If the reaction vessel is not properly sealed, the pressure may not build up as expected, potentially affecting the reaction progress.
Catalyst Deactivation (Aminolysis of 2-chloro-5-methylpyridine) Ensure the copper catalyst is active. The recommended catalyst is copper powder or a copper compound.[8]
Incomplete Hydrolysis (N-oxide method) The final step in the N-oxide method often involves hydrolysis. Ensure the pH is adjusted correctly (e.g., to pH 9 with sodium hydroxide (B78521) solution) to liberate the free amine for extraction.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Chichibabin Reaction Parameters

ParameterValueReference
Reactants3-methylpyridine, Sodium Amide[4]
SolventXylene[4]
Temperature130-170 °C[4]
Pressure~150 lbs/sq. in.[4]
Byproduct2-amino-3-methylpyridine (13-22%)[8]

Table 2: Synthesis from 3-methyl-pyridine 1-oxide Parameters

ParameterValueReference
Starting Material3-methyl-pyridine 1-oxide[6][7]
ReagentsTrimethylamine, Phosgene (B1210022)/Thionyl Chloride, HBr[6][7]
Temperature Range-15 to 220 °C (multi-step)[6][7]
Yield80-95%[6]
Isomeric PurityHigh[6][7]

Table 3: Aminolysis of 2-chloro-5-methylpyridine Parameters

ParameterValueReference
Starting Material2-chloro-5-methylpyridine[8]
ReagentLiquid Ammonia[8]
CatalystCopper powder or Copper compound[8]
Temperature145-155 °C[8]
Pressure3.5-4.0 MPa[8]
YieldHigh[8]

Experimental Protocols

Protocol 1: Synthesis via Chichibabin Reaction (Illustrative)

  • Preparation: In a suitable stainless steel autoclave, disperse finely divided sodium amide in anhydrous xylene.[4]

  • Reaction: Heat the dispersion to 130-140°C with stirring. Slowly add anhydrous 3-methylpyridine. The reaction is exothermic and evolves hydrogen gas, causing the pressure to rise. Maintain the pressure at approximately 150 lbs/sq. in. by venting excess hydrogen.[4]

  • Heating: After the addition is complete, increase the temperature to 150-170°C and stir for 3-5 hours.[4]

  • Work-up: Cool the reaction mixture and carefully quench with methanol, followed by water.[4]

  • Extraction: Separate the non-aqueous layer and extract the aqueous layer with a suitable solvent.[4]

  • Purification: Combine the organic layers and subject them to fractional distillation using a highly efficient column to separate this compound from the 2-amino-3-methylpyridine isomer.[4]

Protocol 2: Synthesis from 3-methyl-pyridine 1-oxide (High Purity Method)

  • Formation of Ammonium Salt: Dissolve 3-methyl-pyridine 1-oxide in methylene (B1212753) chloride and cool to 0°C. Add trimethylamine, followed by the dropwise addition of a solution of phosgene or thionyl chloride in methylene chloride, maintaining the temperature below 0°C.[6]

  • Isolation: After the reaction is complete, remove the solvent in vacuo to obtain the crude trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate.[6]

  • Hydrolysis and Rearrangement: Mix the crude intermediate with a 48% hydrogen bromide solution. Distill off the water and then heat the mixture to 210-220°C for several hours.[6]

  • Work-up: Cool the reaction mixture and dilute with water. Adjust the pH to 9 using sodium hydroxide solution.[6]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., methylene chloride or ethyl acetate), dry the combined organic extracts over sodium sulfate, and concentrate under reduced pressure to obtain this compound.[6]

Visualizations

Troubleshooting_Yield start Low/No Yield cause1 Inactive Reagent (e.g., NaNH₂) start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Insufficient Time start->cause3 cause4 Poor Starting Material Quality start->cause4 solution1 Verify reagent activity or use new batch cause1->solution1 solution2 Calibrate equipment & match protocol temperature cause2->solution2 solution3 Increase reaction time as per protocol cause3->solution3 solution4 Ensure purity and anhydrous conditions cause4->solution4 Synthesis_Workflow_Comparison cluster_0 Chichibabin Route cluster_1 N-Oxide Route a1 3-Methylpyridine + NaNH₂ a2 Amination at 130-170°C a1->a2 a3 Work-up & Quench a2->a3 a4 Product Mixture (with 3-amino isomer) a3->a4 a5 Fractional Distillation a4->a5 b1 3-Methylpyridine 1-Oxide b2 Ammonium Salt Formation (0°C) b1->b2 b3 Hydrolysis & Rearrangement (220°C) b2->b3 b4 Work-up & Extraction b3->b4 b5 High Purity Product b4->b5

References

Navigating the Intricacies of Aminopicoline Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fractional distillation of aminopicoline isomers presents a significant challenge in synthetic chemistry and pharmaceutical development due to the close boiling points and potential for thermal degradation of these valuable compounds. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the purification of aminopicoline isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fractional distillation of aminopicoline isomers.

Q1: My fractional distillation is resulting in poor separation of aminopicoline isomers. What are the likely causes and how can I improve the separation efficiency?

A1: Poor separation is a common issue stemming from the small differences in the boiling points of aminopicoline isomers.

Potential Causes:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

  • Incorrect Reflux Ratio: An improper reflux ratio can lead to flooding or drying of the column, both of which reduce separation efficiency.

  • Fluctuations in Heating: Unstable heating of the distillation flask can cause inconsistent vaporization rates, disrupting the equilibrium within the column.

  • Inadequate Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

Troubleshooting Steps:

  • Increase Column Efficiency:

    • Use a longer fractionating column.

    • Employ a column with a more efficient packing material (e.g., structured packing or higher surface area random packing).

  • Optimize the Reflux Ratio:

    • Start with a high reflux ratio to establish equilibrium in the column.

    • Gradually decrease the reflux ratio to begin collecting the distillate, ensuring a slow and steady collection rate.

  • Ensure Stable Heating:

    • Use a heating mantle with a temperature controller for precise and stable temperature control.

    • Utilize a magnetic stirrer to ensure even boiling.

  • Improve Insulation:

    • Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.

Q2: I am observing product degradation or discoloration during distillation. What is causing this and how can it be prevented?

A2: Thermal degradation is a significant concern when distilling aminopicolines, which can be sensitive to high temperatures.

Potential Causes:

  • High Pot Temperature: The boiling points of many aminopicoline isomers are high enough to cause decomposition at atmospheric pressure. One study on a substituted aminopyridine derivative reported a decomposition temperature of 217°C[1].

  • Prolonged Heating: Extended exposure to high temperatures, even below the decomposition point, can lead to gradual degradation.

  • Presence of Impurities: Certain impurities can catalyze thermal decomposition.

Troubleshooting Steps:

  • Utilize Vacuum Distillation:

    • Performing the distillation under reduced pressure will significantly lower the boiling points of the isomers, thereby reducing the risk of thermal degradation.[2][3] For instance, 4-amino-2-picoline boils at 247.4°C at 760 mmHg, but its boiling point is reduced to 143°C at 9 mmHg.

  • Minimize Distillation Time:

    • Ensure the distillation apparatus is set up efficiently to minimize the time the sample is exposed to high temperatures.

  • Purify the Crude Mixture:

    • If possible, remove any impurities that could act as catalysts for degradation through other purification techniques (e.g., extraction, crystallization) before distillation.

Q3: The distillation is proceeding very slowly or has stalled. What should I check?

A3: A slow or stalled distillation can be due to several factors related to the experimental setup and conditions.

Potential Causes:

  • Insufficient Heating: The heat input may not be adequate to vaporize the aminopicoline isomers at the desired rate.

  • Vacuum Leaks (for vacuum distillation): Leaks in the system will prevent the desired low pressure from being reached, resulting in higher boiling points.

  • Flooding of the Column: Excessive heating can cause the column to flood with condensate, preventing vapor from rising.

  • Bumping of the Liquid: Uneven boiling can lead to sudden, violent bursts of vapor, which can disrupt the distillation process.

Troubleshooting Steps:

  • Adjust Heating:

    • Gradually increase the temperature of the heating mantle.

  • Check for Vacuum Leaks:

    • Ensure all joints are properly sealed with grease.

    • Check all tubing and connections for cracks or loose fittings.

  • Address Column Flooding:

    • Reduce the heating rate to allow the column to drain.

  • Prevent Bumping:

    • Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth boiling.

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of common aminopicoline isomers?

A1: The boiling points of aminopicoline isomers are often very close, making their separation by fractional distillation challenging. The following table summarizes the available data.

IsomerBoiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
2-Amino-3-picoline221-222[4][5]-
2-Amino-4-picoline230[3][6][7][8]-
2-Amino-5-picoline227[9][10][11][12]-
2-Amino-6-picoline208-209[13][14][15][16]-
3-Amino-2-picoline236.8[17]-
3-Amino-4-picoline254[18][19][20]-
4-Amino-2-picoline-143 °C at 9 mmHg
4-Amino-3-picoline265.4[21]-

Q2: Can azeotropic distillation be used to separate aminopicoline isomers?

A2: While specific data on azeotrope formation for aminopicoline isomers is limited, azeotropic distillation is a known technique for separating isomers with close boiling points. For picoline isomers, which have similar structural characteristics, azeotropic distillation with water has been employed. It is plausible that a similar approach could be developed for aminopicoline isomers. This would involve adding an entrainer that forms a new, lower-boiling azeotrope with one of the isomers, thereby increasing the difference in boiling points between the components.

Q3: What is the recommended experimental setup for the fractional distillation of aminopicoline isomers?

A3: A standard fractional distillation setup is recommended, with particular attention to the efficiency of the fractionating column and temperature control. For heat-sensitive aminopicolines, a vacuum distillation setup is highly advisable.

Experimental Protocols & Visualizations

Generalized Experimental Workflow for Fractional Distillation

The following diagram illustrates a generalized workflow for the fractional distillation of an aminopicoline isomer mixture.

Fractional_Distillation_Workflow Fractional Distillation Workflow for Aminopicoline Isomers cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion & Analysis start Start: Crude Aminopicoline Mixture setup Assemble Fractional Distillation Apparatus start->setup leak_check Check for Leaks (especially for vacuum distillation) setup->leak_check heat Apply Heat and Stirring leak_check->heat equilibrate Establish Column Equilibrium (High Reflux) heat->equilibrate collect_forerun Collect Forerun (low-boiling impurities) equilibrate->collect_forerun collect_fractions Collect Isomer Fractions at Stable Temperatures collect_forerun->collect_fractions monitor Monitor Temperature and Pressure collect_fractions->monitor cool Cool Down Apparatus collect_fractions->cool monitor->collect_fractions analyze Analyze Fractions (e.g., GC, NMR) cool->analyze end End: Purified Isomer Fractions analyze->end

Caption: Generalized workflow for fractional distillation.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the fractional distillation of aminopicoline isomers.

Troubleshooting_Decision_Tree Troubleshooting Fractional Distillation of Aminopicoline Isomers cluster_separation Poor Separation cluster_degradation Product Degradation cluster_stalled Distillation Stalled start Problem Encountered q_separation Are boiling points very close? start->q_separation Poor Separation q_degradation Is distillation temperature high? start->q_degradation Degradation q_stalled_vacuum Using vacuum? start->q_stalled_vacuum Stalled a_separation_yes Increase column efficiency (longer column, better packing) q_separation->a_separation_yes Yes a_separation_no Optimize reflux ratio and ensure stable heating q_separation->a_separation_no No a_degradation_yes Switch to vacuum distillation to lower boiling points q_degradation->a_degradation_yes Yes a_degradation_no Minimize heating time and check for impurities q_degradation->a_degradation_no No a_stalled_leak Check for vacuum leaks q_stalled_vacuum->a_stalled_leak Yes a_stalled_heat Increase heat input gradually q_stalled_vacuum->a_stalled_heat No

Caption: Decision tree for troubleshooting distillation.

References

Technical Support Center: Reactions of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-methylpyridine. The information is designed to help you anticipate and resolve common issues related to side product formation in various reactions.

Section 1: Synthesis of this compound via Chichibabin Reaction

The Chichibabin reaction is a common method for the synthesis of this compound from 3-methylpyridine (B133936) and sodium amide. However, the formation of the isomeric side product, 2-amino-3-methylpyridine (B33374), is a frequent challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the Chichibabin synthesis of this compound?

A1: The most significant side product is the constitutional isomer, 2-amino-3-methylpyridine. The formation of this isomer is a known issue and its separation from the desired product can be challenging due to their similar physical properties.

Q2: What reaction conditions influence the ratio of this compound to 2-amino-3-methylpyridine?

A2: The isomer ratio is sensitive to reaction conditions such as temperature, pressure, and the presence of additives like ammonia (B1221849). Traditional high-temperature conditions often lead to a higher proportion of the undesired 2,3-isomer.

Troubleshooting Guide: Isomer Formation

Issue: My Chichibabin reaction is producing a high percentage of the 2-amino-3-methylpyridine isomer, making purification difficult.

Solution:

Optimizing the reaction conditions can significantly improve the isomeric ratio in favor of the desired this compound. A modified Chichibabin reaction conducted under pressure with the addition of ammonia has been shown to dramatically increase the yield of the this compound.

Data Presentation: Isomer Ratios in the Chichibabin Reaction

Reaction ConditionStarting MaterialKey ParametersRatio (this compound : 2-amino-3-methylpyridine)Reference
Traditional3-PicolineHigh Temperature (e.g., 150-170°C)~1 : 10.5Abramovitch, Advan. Heterocycl. Chem., 6, 294 (1966)
Modified3-Picoline152°C, 350 psig, added NH₃3.92 : 1[1]
Modified3-Picoline140-152°C, 350 psig, added NH₃3.69 : 1[1]

Experimental Protocol: Modified Chichibabin Reaction to Maximize this compound

This protocol is adapted from a patented procedure designed to improve the isomeric ratio.

Materials:

  • 3-Picoline

  • Sodamide (Sodium Amide)

  • Xylene (anhydrous)

  • Ammonia (gas)

  • Nitrogen (gas)

  • Oleic acid (optional, as a dispersant)

  • Methanol (B129727)

  • Water

  • High-pressure autoclave with a stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge sodamide (1.5 equivalents), anhydrous xylene, and a small amount of oleic acid.

  • Add 3-picoline (1.0 equivalent) to the mixture.

  • Inerting and Pressurization: Purge the autoclave with nitrogen gas. Pressurize with ammonia gas to approximately 30 psig, followed by nitrogen gas to a total pressure of around 220 psig.

  • Reaction: Begin stirring and slowly heat the mixture to approximately 152°C. Hydrogen evolution should commence, causing the pressure to rise. Maintain the pressure at around 350 psig by venting as necessary.

  • Continue the reaction for about 5 hours. The temperature can be gradually lowered to 140°C.

  • Work-up: Cool the reactor to room temperature and vent the pressure.

  • Carefully quench the reaction mixture by the slow addition of methanol, followed by water.

  • Separate the organic (xylene) layer. The aqueous layer can be extracted again with xylene.

  • Combine the organic extracts and analyze the isomer ratio using Gas Chromatography (GC).

  • Purification: The product can be isolated by fractional distillation.

Signaling Pathway: Chichibabin Amination of 3-Picoline

G cluster_products Products 3-Picoline 3-Picoline NaNH2 Sodium Amide (NaNH₂) Intermediate_Complex Sigma Complex Intermediate 3-Picoline->Intermediate_Complex Nucleophilic Attack Heat Heat/Pressure NaNH2->Intermediate_Complex Desired_Product This compound (Desired Product) Side_Product 2-Amino-3-methylpyridine (Side Product) Intermediate_Complex->Desired_Product Hydride Elimination at C6 Intermediate_Complex->Side_Product Hydride Elimination at C2

Caption: Chichibabin reaction pathway for 3-picoline amination.

Section 2: Acylation of this compound

Acylation of the primary amino group of this compound is a common transformation. However, the formation of N,N-diacylated side products can occur, reducing the yield of the desired mono-acylated product.

Frequently Asked Questions (FAQs)

Q3: What is the most common side product during the acylation of this compound?

A3: The most prevalent side product is the N,N-diacylated derivative. This occurs when a second acyl group reacts with the initially formed mono-acylated product.

Q4: Which reaction conditions favor the formation of the N,N-diacylated side product?

A4: The use of strong bases, such as triethylamine (B128534) or potassium carbonate, can deprotonate the mono-acylated intermediate, making it more nucleophilic and prone to a second acylation. An excess of the acylating agent also promotes diacylation.

Troubleshooting Guide: Diacylation

Issue: My acylation reaction is producing a significant amount of the N,N-diacylated side product.

Solution:

To favor the formation of the mono-acylated product, it is crucial to control the basicity of the reaction medium and the stoichiometry of the reagents. Using a weaker base or even omitting the base can prevent the deprotonation of the mono-acylated intermediate.

Data Presentation: Mono- vs. Di-acylation of Aminopyridines

Amine SubstrateAcylating AgentBaseOutcomeReference
2-AminopyrimidinesBenzoyl ChloridesTriethylamine (Strong Base)Predominantly N,N-diacylation[2]
2-AminopyrimidinesBenzoyl ChloridesPyridine (B92270) (Weak Base)Predominantly N-monoacylation[2]
2-Aminopyridine (B139424)Acetic Anhydride (B1165640)NoneHigh yield of mono-acetylated product (96.26%)[3]

Experimental Protocol: Selective Mono-N-acetylation of this compound

This protocol is adapted from a procedure for the mono-acetylation of 2-aminopyridine and is expected to be effective for this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Ethyl Acetate (B1210297)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent like ethyl acetate or perform the reaction neat if the starting material is a liquid at the reaction temperature.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice-water bath. Slowly add acetic anhydride (1.0 to 1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-acylated product.

  • Work-up: Once the reaction is complete, carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Logical Relationship: Acylation Selectivity

G cluster_conditions Reaction Conditions Start This compound + Acylating Agent Weak_Base Weak Base / No Base Start->Weak_Base Strong_Base Strong Base Start->Strong_Base Mono_Acylation Mono-N-acylated Product (Desired) Weak_Base->Mono_Acylation Favors Di_Acylation Di-N-acylated Product (Side Product) Strong_Base->Di_Acylation Favors Mono_Acylation->Di_Acylation Further Acylation (with strong base)

Caption: Influence of base strength on acylation selectivity.

Section 3: Alkylation of this compound

N-alkylation of this compound can be complicated by over-alkylation, leading to the formation of di- and tri-alkylated products. In some cases, C-alkylation on the pyridine ring can also occur as a minor side reaction.

Frequently Asked Questions (FAQs)

Q5: What are the common side products in the N-alkylation of this compound?

A5: The most frequent side products are the result of over-alkylation, where the initially formed secondary amine reacts further with the alkylating agent to give a tertiary amine and potentially a quaternary ammonium (B1175870) salt.

Q6: Can C-alkylation occur on the pyridine ring?

A6: While N-alkylation is generally favored, C-alkylation at positions on the pyridine ring can occur as a minor side reaction, particularly under certain conditions with specific catalysts or highly reactive alkylating agents.

Troubleshooting Guide: Over-alkylation and C-Alkylation

Issue: My N-alkylation reaction is producing a mixture of over-alkylated products, and I suspect some C-alkylation.

Solution:

To control over-alkylation, careful management of the reaction stoichiometry is key. Using a large excess of the amine relative to the alkylating agent can favor mono-alkylation. Alternatively, using a protecting group strategy can ensure selective mono-alkylation. To minimize C-alkylation, milder reaction conditions and less reactive alkylating agents are preferred.

Data Presentation: Alkylation of Amines

AmineAlkylating AgentKey ConditionOutcomeReference
Primary/Secondary AminesAlkyl HalidesExcess AmineFavors Mono-alkylation[4]
Primary/Secondary AminesAlkyl HalidesStoichiometric AmineMixture of Alkylated Products[5]
2-AminopyridinesCarboxylic Acid + NaBH₄Mild ConditionsGood yield of mono-alkylated product[6]

Experimental Protocol: Selective Mono-N-alkylation via Reductive Amination

Reductive amination is an effective alternative to direct alkylation with alkyl halides to avoid over-alkylation.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in methanol.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Once the imine formation is significant, cool the reaction mixture in an ice-water bath.

  • Slowly add the reducing agent (e.g., NaBH₄) in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully reduced to the secondary amine.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution and purify the crude product by column chromatography.

Experimental Workflow: Alkylation Troubleshooting

G cluster_solutions Potential Solutions Start Alkylation of This compound Problem Problem: Over-alkylation Observed Start->Problem Stoichiometry Adjust Stoichiometry: Use Excess Amine Problem->Stoichiometry Consider Slow_Addition Slow Addition of Alkylating Agent Problem->Slow_Addition Consider Reductive_Amination Alternative Method: Reductive Amination Problem->Reductive_Amination Consider Outcome Desired Outcome: Selective Mono-N-alkylation Stoichiometry->Outcome Slow_Addition->Outcome Reductive_Amination->Outcome

Caption: Troubleshooting workflow for over-alkylation.

References

safe handling and storage of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-methylpyridine

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound (CAS No: 1603-41-4).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation and serious eye irritation.[3] Additionally, it may cause respiratory irritation.[1][4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. The following should be worn at all times:

  • Eye/Face Protection: Chemical safety goggles or glasses and a face shield.[3][5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][3]

  • Body Protection: A lab coat, boots, and other protective clothing are necessary to prevent skin contact.[3]

  • Respiratory Protection: Use a European Standard EN 149 approved respirator if ventilation is inadequate or when handling dust.[3][5]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is hygroscopic, meaning it absorbs moisture from the air, so protection from moisture is critical.[4] Store away from incompatible materials such as oxidizing agents, strong acids, and nitriles.[3] Keep the substance away from heat, sparks, open flames, and direct sunlight.[1][3]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is required. Follow these first-aid measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[3][4]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[1][4]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[4][6]

Q5: How should I dispose of this compound waste?

A5: Dispose of contents and containers in accordance with local, regional, national, and international regulations. This should be done through an approved waste disposal plant. Do not allow the chemical to enter drains or waterways.[3]

Troubleshooting Guide

Q: I noticed the this compound has changed from a white/light yellow crystal to a darker color. Is it still usable?

A: A color change may indicate degradation or contamination, possibly due to exposure to air, light, or moisture.[1] It is recommended to re-test the purity of the material before use. To prevent this, always store it in a tightly sealed container, in a dark place, and under an inert atmosphere if possible.[7]

Q: I accidentally spilled a small amount of this compound powder on the lab bench. How should I clean it up?

A: For a minor spill, first ensure you are wearing the appropriate PPE.[3] Carefully sweep or vacuum the spilled solid, avoiding dust formation.[1][3] Place the collected material into a labeled container for proper disposal.[3] The spill area should then be decontaminated. You can spread an absorbent material like lime or vermiculite (B1170534) over the area, leave for at least an hour, and then wash thoroughly.[3] Use non-sparking tools for cleanup.[3]

Q: My experiment requires dissolving this compound. What are suitable solvents?

A: this compound is soluble in water (1000 g/L) and methanol.[4] Always add the solid to the solvent slowly while stirring in a well-ventilated area, preferably a fume hood.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 1603-41-4[6]
Molecular Formula C₆H₈N₂[5][8]
Molecular Weight 108.14 g/mol [1][8]
Appearance Light yellow to white crystalline powder[4]
Melting Point 76-77 °C[4][5]
Boiling Point 227 °C[4][5]
Flash Point 118 °C[4]
Solubility in Water 1000 g/L[4]

Table 2: Hazard Classification

Hazard ClassCategory
Acute Oral Toxicity Category 3[6]
Acute Dermal Toxicity Category 3[6]
Acute Inhalation Toxicity Category 3[6]
Skin Corrosion/Irritation Category 2[3][6]
Serious Eye Damage/Irritation Category 2 / 2A[3][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[1][6]

Experimental Protocols

Protocol 1: Handling a Major Spill

In the event of a large spill of this compound, follow these steps:

  • Evacuate: Immediately clear the area of all personnel and move upwind to avoid inhaling dust or vapors.[3]

  • Alert: Notify emergency responders and inform them of the location and nature of the hazard.[3]

  • Ventilate & Secure: Shut off all possible ignition sources and increase ventilation in the area.[3]

  • Equip: Don full protective gear, including impervious gloves, boots, safety glasses, and a self-contained breathing apparatus (SCBA).[3]

  • Contain: Stop the leak if it is safe to do so. Use sand, earth, or vermiculite to create a barrier and prevent the spill from entering drains or watercourses.[3]

  • Collect: Gather the recoverable product into labeled containers for recycling or disposal.[3]

  • Decontaminate: Treat the spill area with an absorbent material like lime, let it sit for at least one hour, and then wash the area.[3] Clean all tools and equipment used during the cleanup.[3]

  • Report: Inform the relevant authorities if the spill contaminates any public sewers, drains, or water bodies.[3]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Assess Assess Risks PPE Wear Full PPE (Gloves, Goggles, Lab Coat) Assess->PPE Mandatory Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Critical Weigh Weigh Compound Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Work Perform Experiment Transfer->Work Store Store in Cool, Dry, Dark Place (Tightly Sealed) Work->Store Post-Experiment Waste Dispose of Waste (Follow Regulations) Work->Waste Post-Experiment Spill_Response_Plan cluster_immediate Immediate Actions cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Occurs! Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size (Minor vs. Major) Alert->Assess PPE_Minor Wear PPE Assess->PPE_Minor Minor Call Call Emergency Responders Assess->Call Major Contain_Minor Contain with Absorbent PPE_Minor->Contain_Minor Collect_Minor Sweep/Collect Waste Contain_Minor->Collect_Minor Decon_Minor Decontaminate Area Collect_Minor->Decon_Minor Secure Secure Area (No Ignition Sources) Call->Secure SCBA Don Full Protective Gear (SCBA) Secure->SCBA Contain_Major Contain Spill SCBA->Contain_Major

References

Managing Hygroscopicity of 2-Amino-5-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of 2-Amino-5-methylpyridine in experimental settings. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining reagent integrity, and achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound is a hygroscopic solid, and the absorption of water can lead to several experimental issues, including:

  • Inaccurate Stoichiometry: The measured weight of the reagent may include an unknown amount of water, leading to errors in molar calculations.

  • Reaction Inhibition or Side Reactions: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields, formation of byproducts, or complete reaction failure.

  • Physical Changes: Clumping and caking of the solid can make handling and accurate dispensing difficult.[1][2]

  • Degradation: Prolonged exposure to moisture can potentially lead to the degradation of the compound.[3][4]

Q2: How can I determine the water content of my this compound sample?

A2: The most accurate and widely used method for determining the water content in this compound is the Karl Fischer (KF) titration .[5] This technique is specific to water and can provide precise measurements. Commercial suppliers of this compound often specify a maximum water content, typically ≤0.5%, as determined by KF titration.[5]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, away from direct sunlight and heat.[3][4] For highly sensitive applications, storage in a desiccator or a glove box with a dry, inert atmosphere is recommended.

Q4: Can I dry this compound if it has absorbed moisture?

A4: Yes, hygroscopic solids like this compound can often be dried before use. A common laboratory practice is to dry the solid under a high vacuum. The effectiveness of drying can be confirmed by Karl Fischer titration.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound, with a focus on issues arising from its hygroscopicity.

Problem Potential Cause (Hygroscopicity-Related) Troubleshooting Steps & Solutions
Low or no product yield in a moisture-sensitive reaction (e.g., Grignard, organolithium reactions). The absorbed water from this compound is quenching the organometallic reagent.1. Dry the Reagent: Dry the this compound under high vacuum for several hours immediately before use. 2. Verify Water Content: Use Karl Fischer titration to confirm the water content is within an acceptable range for your reaction. 3. Use Anhydrous Techniques: Handle the reagent under an inert atmosphere using a glove box or Schlenk line techniques.
Formation of unexpected byproducts. Water may be participating in side reactions. For example, in acylation reactions, water can hydrolyze the acylating agent.1. Strict Moisture Exclusion: Implement rigorous anhydrous techniques throughout the experimental setup. 2. Purify Solvents and Reagents: Ensure all other reagents and solvents are thoroughly dried.
Inconsistent reaction outcomes between batches. The water content of the this compound may vary between different lots or due to different handling and storage histories.1. Standardize Handling: Establish a consistent protocol for handling and storing the reagent. 2. Characterize Each Batch: Determine the water content of each new bottle of this compound before use in a series of experiments.
Difficulty in accurately weighing the reagent due to clumping. The reagent has absorbed a significant amount of atmospheric moisture, causing the solid particles to agglomerate.1. Work Quickly: Minimize the time the container is open to the atmosphere. 2. Use a Dry Environment: Weigh the reagent in a low-humidity environment, such as a glove box or a balance enclosure purged with dry nitrogen.

Quantitative Data on Hygroscopicity

Hygroscopicity Classification Weight Increase (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Table 1: European Pharmacopoeia Classification of Hygroscopicity.[6]

Based on supplier information and safety data sheets, this compound is classified as hygroscopic.[7] This suggests that it can absorb a significant amount of moisture, making careful handling imperative. A typical specification for water content in commercial this compound is provided below.

Parameter Specification Method
Water Content≤ 0.5%Karl Fischer Titration

Table 2: Typical Specification for Water Content in this compound.[5]

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound using a Glove Box

Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric moisture.

Materials:

  • This compound

  • Spatula

  • Weighing boat or vial

  • Analytical balance (located inside the glove box)

  • Glove box with an inert atmosphere (e.g., nitrogen or argon)

Methodology:

  • Introduce the sealed container of this compound, a clean spatula, and a weighing vessel into the glove box antechamber.

  • Purge the antechamber with the inert gas according to the glove box's standard operating procedure.

  • Transfer the items into the main chamber of the glove box.

  • Allow the container of this compound to equilibrate to the glove box atmosphere before opening.

  • Open the container and use the spatula to transfer the desired amount of the solid to the weighing vessel on the analytical balance.

  • Record the weight and securely seal the weighing vessel.

  • Tightly reseal the main container of this compound.

  • The dispensed reagent is now ready for use in a moisture-sensitive reaction within the glove box or can be quickly transferred to a reaction vessel outside the glove box.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (anhydrous methanol (B129727), titrant)

  • This compound sample

  • Airtight syringe or weighing boat for sample introduction

Methodology:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding anhydrous methanol to the titration vessel and pre-titrating to a dry endpoint to eliminate any residual moisture in the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size should be chosen based on the expected water content and the titrator's sensitivity.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, minimizing exposure to the atmosphere.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached, which is detected electrochemically.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).

Visualizations

Experimental_Workflow cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_analysis Quality Control cluster_reaction Reaction Setup storage Store this compound in a tightly sealed container in a desiccator glovebox Transfer to Glove Box storage->glovebox weighing Weigh desired amount glovebox->weighing kf_titration Determine Water Content (Karl Fischer Titration) weighing->kf_titration Sample for QC reaction_vessel Add to reaction vessel under inert atmosphere weighing->reaction_vessel kf_titration->reaction_vessel Data informs reaction setup

Figure 1: Recommended workflow for handling hygroscopic this compound.

Troubleshooting_Hygroscopicity start Problem Encountered (e.g., Low Yield, Side Products) hygroscopicity Is this compound the source of moisture? start->hygroscopicity other_sources Check other reagents and solvents for water hygroscopicity->other_sources No dry_reagent Dry this compound under vacuum hygroscopicity->dry_reagent Yes solution Problem Resolved other_sources->solution If other sources are dry verify_kf Verify water content with Karl Fischer titration dry_reagent->verify_kf use_inert Implement strict an hydrous techniques (Glove Box / Schlenk Line) verify_kf->use_inert use_inert->solution

Figure 2: Logical troubleshooting guide for issues related to hygroscopicity.

References

Technical Support Center: Thermal Decomposition of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the thermal decomposition of 2-Amino-5-methylpyridine. The information is intended to assist researchers in designing experiments, interpreting data, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected major thermal decomposition products of this compound?

A1: Based on safety data sheets and knowledge of similar compounds' thermal behavior, the primary decomposition products in an inert atmosphere are expected to include carbon monoxide, carbon dioxide, and various nitrogen oxides.[1] Toxic fumes, potentially including cyanide, may also be released.[1] The organic fragments likely arise from the cleavage of the pyridine (B92270) ring and its substituents.

Q2: At what temperature does this compound begin to decompose?

A2: While a specific decomposition temperature is not consistently reported in the literature, the melting point of this compound is in the range of 72-77°C, and its boiling point is approximately 227°C.[2] Significant thermal decomposition is expected to occur at temperatures exceeding its boiling point. Thermogravimetric Analysis (TGA) would be the definitive method to determine the precise onset of decomposition under specific experimental conditions.

Q3: How do the amino and methyl substituents influence the decomposition pathway?

A3: The amino (-NH2) and methyl (-CH3) groups are expected to be reactive sites during thermal decomposition. The C-N bond of the amino group and the C-C bond of the methyl group are likely points of initial fragmentation. The presence of the amino group may lead to the formation of ammonia (B1221849) and various nitrogen-containing organic species. The methyl group can be a source of methane (B114726) or other small hydrocarbon radicals.

Q4: What analytical techniques are most suitable for studying the thermal decomposition of this compound?

A4: The most powerful techniques for this analysis are hyphenated methods that combine thermal analysis with spectroscopic or spectrometric detection. These include:

  • Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR): Provides quantitative information on mass loss as a function of temperature, with simultaneous identification of evolved gases that are IR-active (e.g., CO, CO2, NH3, H2O).

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Involves the rapid heating of the sample to a high temperature, followed by separation and identification of the individual decomposition products, offering detailed structural information on a wide range of volatile and semi-volatile organic fragments.

  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): Similar to TGA-FTIR, but uses a mass spectrometer to detect the evolved gases, providing information on the mass-to-charge ratio of the decomposition products.

Troubleshooting Guides

TGA-FTIR Analysis
Issue Possible Cause(s) Troubleshooting Steps
No or weak IR signal for evolved gases Insufficient sample mass. Decomposition temperature not reached. Transfer line or gas cell temperature is too low, causing condensation. Leak in the system.Increase the sample mass (typically 10-20 mg is sufficient). Ensure the TGA temperature program exceeds the decomposition temperature. Increase the transfer line and gas cell temperature to prevent condensation. Check all connections for leaks.
Broad, unresolved IR peaks High concentration of evolved gases. Overlapping spectra from multiple components.Reduce the heating rate to improve the resolution of decomposition events. Use a lower sample mass. Utilize spectral deconvolution software to separate overlapping peaks.
Contamination peaks in the IR spectrum Residual solvent in the sample. Contamination from previous runs.Dry the sample thoroughly before analysis. Run a blank analysis and bake out the system if necessary.
Pyrolysis-GC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) Active sites in the GC inlet or column. Incompatible GC column phase. Sample overload.Use a deactivated inlet liner and a GC column suitable for amines. Select a column with appropriate polarity. Reduce the amount of sample pyrolyzed.
No peaks or very small peaks Pyrolysis temperature too low. Sample not introduced correctly into the pyrolyzer. Leak in the GC-MS system.Increase the pyrolysis temperature. Ensure the sample is properly placed in the pyrolysis tube or on the filament. Perform a leak check on the entire system.
Complex, uninterpretable chromatogram Formation of numerous decomposition products. Secondary reactions in the pyrolyzer.Use a lower pyrolysis temperature to minimize secondary reactions. Employ a GC column with higher resolution. Utilize mass spectral libraries and deconvolution software for peak identification.

Quantitative Data

Table 1: Anticipated Thermal Decomposition Data from TGA-FTIR

Temperature Range (°C)Mass Loss (%)Major Evolved Gases (Identified by FTIR)
100 - 250Data to be determinedH₂O (if present), CO₂ (minor)
250 - 400Data to be determinedNH₃, CO, CO₂, HCN (possible)
> 400Data to be determinedVarious nitrogen oxides (NOx), CO, CO₂

Table 2: Potential Decomposition Products Identified by Py-GC-MS

Retention Time (min)Identified CompoundRelative Abundance (%)
Data to be determinedPyridineData to be determined
Data to be determinedPicoline isomersData to be determined
Data to be determinedAnilineData to be determined
Data to be determinedBenzonitrileData to be determined
Data to be determinedTolueneData to be determined
Data to be determinedVarious pyridinaminesData to be determined

Experimental Protocols

Protocol 1: TGA-FTIR Analysis of this compound
  • Instrument Setup:

    • Set the TGA-FTIR transfer line and gas cell temperature to 250°C to prevent condensation of evolved gases.

    • Purge the TGA furnace and FTIR gas cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean TGA crucible.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • FTIR Data Collection:

    • Collect IR spectra of the evolved gases continuously throughout the TGA run. A typical setting is to collect one spectrum every 10 seconds.

  • Data Analysis:

    • Correlate the mass loss events observed in the TGA thermogram with the corresponding IR spectra of the evolved gases.

    • Identify the evolved gases by comparing their IR spectra with a reference library.

Protocol 2: Pyrolysis-GC-MS Analysis of this compound
  • Instrument Setup:

    • Set the pyrolysis temperature to 700°C.

    • Use a GC column suitable for the analysis of amines (e.g., a mid-polarity column).

    • Set the GC oven temperature program to start at 50°C (hold for 2 minutes) and ramp to 280°C at 10°C/min.

    • Set the mass spectrometer to scan from m/z 35 to 550.

  • Sample Preparation:

    • Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample tube.

  • Pyrolysis and GC-MS Analysis:

    • Introduce the sample tube into the pyrolyzer.

    • Initiate the pyrolysis, which will rapidly heat the sample and transfer the decomposition products to the GC-MS system.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

    • Determine the relative abundance of each decomposition product from the peak areas in the chromatogram.

Visualizations

Thermal_Decomposition_Pathway cluster_initial Initial Compound cluster_primary Primary Decomposition cluster_secondary Secondary Fragmentation cluster_products Final Products This compound This compound Radical_Intermediates Radical Intermediates This compound->Radical_Intermediates Heat Ring_Opening Ring Opening Radical_Intermediates->Ring_Opening Side_Chain_Cleavage Side Chain Cleavage Radical_Intermediates->Side_Chain_Cleavage Small_Gases CO, CO2, NOx, HCN Ring_Opening->Small_Gases Organic_Fragments Pyridine, Picolines, Aniline, Benzonitrile Ring_Opening->Organic_Fragments Side_Chain_Cleavage->Organic_Fragments

Caption: Inferred thermal decomposition pathway of this compound.

TGA_FTIR_Workflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_ftir FTIR Analysis cluster_data Data Correlation Sample This compound (5-10 mg) TGA Heat from 30°C to 600°C @ 10°C/min Sample->TGA Mass_Loss Mass Loss Curve TGA->Mass_Loss Evolved_Gas Evolved Gases TGA->Evolved_Gas Correlated_Data Correlated TGA-FTIR Data Mass_Loss->Correlated_Data FTIR Continuous IR Scans Evolved_Gas->FTIR IR_Spectra Time-resolved IR Spectra FTIR->IR_Spectra IR_Spectra->Correlated_Data

Caption: Experimental workflow for TGA-FTIR analysis.

Py_GC_MS_Workflow cluster_sample Sample Preparation cluster_pyrolysis Pyrolysis cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Sample This compound (0.1-0.5 mg) Pyrolyzer Rapid heating to 700°C Sample->Pyrolyzer GC_Column Gas Chromatography Column Pyrolyzer->GC_Column Fragments Chromatogram Chromatogram GC_Column->Chromatogram Mass_Spec Mass Spectrometer GC_Column->Mass_Spec Identified_Products Identified Decomposition Products Chromatogram->Identified_Products Mass_Spectra Mass Spectra Mass_Spec->Mass_Spectra Mass_Spectra->Identified_Products

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

References

quenching procedures for reactions involving sodamide and 3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe and effective quenching of reactions involving sodamide (NaNH₂) and 3-methylpyridine (B133936) (3-picoline). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with sodamide?

A1: Sodamide is a highly reactive and hazardous material. Key hazards include:

  • Violent Reaction with Water: It reacts violently, and potentially explosively, with water and other protic solvents to produce flammable hydrogen gas and corrosive sodium hydroxide.[1]

  • Peroxide Formation: Upon exposure to air or during prolonged storage, sodamide can form shock-sensitive and explosive peroxides.[2][3] Containers of sodamide that appear yellow or brown should be considered extremely dangerous and handled only by trained professionals.[1][2]

  • Corrosivity: It is highly corrosive to the skin, eyes, and mucous membranes.[3]

  • Spontaneous Ignition: Sodamide can ignite spontaneously in moist air.[3]

Q2: Why is a careful quenching procedure necessary for reactions involving sodamide?

A2: A controlled quenching procedure is critical to safely neutralize any unreacted sodamide. Improper quenching, such as the rapid addition of water or a protic solvent, can lead to an uncontrolled exothermic reaction, rapid gas evolution (hydrogen), and potentially a fire or explosion.[1][4]

Q3: What is the Chichibabin reaction in the context of sodamide and 3-methylpyridine?

A3: The Chichibabin reaction is the amination of a pyridine (B92270) ring using an alkali metal amide, like sodamide. In this case, 3-methylpyridine reacts with sodamide to form 2-amino-3-methylpyridine (B33374).[5][6] This reaction often uses an excess of sodamide to drive the reaction to completion, necessitating a careful quenching step to destroy the unreacted base.

Q4: Can I quench the reaction directly with water?

A4: It is extremely dangerous to quench a reaction with a significant amount of unreacted sodamide directly with water.[3][7] This will cause a violent exothermic reaction and the rapid release of flammable hydrogen gas. A stepwise quenching procedure using alcohols of increasing reactivity is the recommended and safer approach.

Q5: How do I know when the quenching process is complete?

A5: The quenching of sodamide with an alcohol (like isopropanol (B130326) or ethanol) produces hydrogen gas. The process is considered complete when the addition of the quenching agent no longer results in gas evolution (bubbling).[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Violent, uncontrolled reaction during quenching. 1. Quenching agent added too quickly.2. Insufficient cooling of the reaction mixture.3. Use of a highly reactive quenching agent (e.g., water) prematurely.1. Immediately stop the addition of the quenching agent.2. Ensure the reaction vessel is securely clamped in an ice bath.3. If the situation is escalating, evacuate the area and consult your institution's safety protocols.4. For future experiments, add the quenching agent much more slowly (dropwise) and maintain a low temperature.
Solidification of the reaction mixture upon cooling. The solvent or product may have a freezing point near the quenching temperature (0°C).This is not necessarily a problem. Proceed with the slow, dropwise addition of the quenching agent. The heat from the quenching reaction may help to redissolve the mixture. If necessary, allow the mixture to warm slightly, but maintain careful temperature control.
Product yield is low after workup. 1. Incomplete reaction.2. Product loss during the aqueous workup (if the product has some water solubility).3. Inefficient extraction.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) before quenching.2. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.3. Perform multiple extractions (3-4 times) with a suitable organic solvent.
Formation of a persistent emulsion during aqueous extraction. The presence of basic sodium salts acting as surfactants.1. Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.2. Allow the mixture to stand for a longer period.3. If the emulsion persists, filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Stepwise Quenching of a Reaction Mixture Containing Excess Sodamide

This protocol describes a safe and controlled method for quenching a reaction involving sodamide and 3-methylpyridine, followed by a standard workup to isolate the 2-amino-3-methylpyridine product.

Materials:

  • Reaction mixture in an appropriate flask, under an inert atmosphere (e.g., nitrogen or argon).

  • Inert solvent (e.g., dry toluene (B28343) or THF).

  • Isopropanol.

  • Ethanol (B145695).

  • Methanol (B129727).

  • Deionized water.

  • Saturated aqueous sodium chloride (brine).

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Ice bath.

  • Addition funnel or syringe pump for slow addition.

  • Separatory funnel.

Procedure:

  • Cooling and Dilution:

    • Ensure the reaction vessel is under a positive pressure of an inert gas.

    • Cool the reaction flask to 0°C using an ice-water bath.

    • While maintaining cooling and stirring, slowly add a volume of dry, inert solvent (e.g., toluene) to dilute the reaction mixture. This helps to dissipate heat during quenching.

  • Stepwise Quenching:

    • Step 2a: Isopropanol Addition: Slowly add isopropanol dropwise via an addition funnel or syringe. Control the rate of addition to maintain a gentle evolution of hydrogen gas. If the gas evolution becomes too vigorous, pause the addition until it subsides. Continue adding isopropanol until gas evolution ceases upon addition.

    • Step 2b: Ethanol Addition: After the reaction with isopropanol is complete, slowly add ethanol dropwise. A small amount of gas may still evolve. Continue until the addition of ethanol no longer produces gas.

    • Step 2c: Methanol Addition: Following the ethanol quench, slowly add methanol dropwise until gas evolution is no longer observed.

    • Step 2d: Water Addition: Finally, very slowly add deionized water dropwise to quench any remaining reactive species.

  • Aqueous Workup:

    • Allow the quenched reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add deionized water to dissolve the inorganic salts.

    • Separate the organic layer.

    • Wash the organic layer with brine to help break any emulsions and remove residual water.

    • Extract the aqueous layer 2-3 times with the chosen organic solvent (e.g., ethyl acetate).

    • Combine all organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 2-amino-3-methylpyridine can be further purified by techniques such as distillation or column chromatography.

Visualizations

Logical Workflow for Quenching Sodamide Reactions

QuenchingWorkflow start Reaction Complete (Mixture contains unreacted NaNH2) cool Cool to 0°C (Ice Bath) start->cool dilute Dilute with Inert Solvent (e.g., Toluene) cool->dilute quench_ipa Slowly add Isopropanol (dropwise) dilute->quench_ipa check_gas1 Gas Evolution Ceased? quench_ipa->check_gas1 check_gas1->quench_ipa No quench_etoh Slowly add Ethanol (dropwise) check_gas1->quench_etoh Yes check_gas2 Gas Evolution Ceased? quench_etoh->check_gas2 check_gas2->quench_etoh No quench_meoh Slowly add Methanol (dropwise) check_gas2->quench_meoh Yes check_gas3 Gas Evolution Ceased? quench_meoh->check_gas3 check_gas3->quench_meoh No quench_water Slowly add Water (dropwise) check_gas3->quench_water Yes workup Aqueous Workup (Extraction, Washing) quench_water->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Crude Product concentrate->product

Caption: Stepwise procedure for safely quenching sodamide reactions.

Chichibabin Reaction Signaling Pathway

Chichibabin sub 3-Methylpyridine intermediate σ-complex Intermediate sub->intermediate Nucleophilic attack by NH2- base Sodamide (NaNH2) base->intermediate product Sodium salt of 2-Amino-3-methylpyridine intermediate->product Elimination of H- side_product Sodium Hydride (NaH) intermediate->side_product final_product 2-Amino-3-methylpyridine product->final_product workup Aqueous Workup workup->final_product

Caption: Simplified mechanism of the Chichibabin reaction.

References

troubleshooting inconsistent results in 2-Amino-5-methylpyridine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in catalytic reactions involving 2-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or inconsistent yields in my catalytic reaction?

A1: Inconsistent yields in reactions using this compound as a ligand or reactant can stem from several factors. The pyridine (B92270) ring is electron-deficient, which can deactivate it towards certain reactions.[1] Furthermore, the lone pair of electrons on the nitrogen can interact with metal catalysts, potentially inhibiting their activity.[1][2] A systematic evaluation of the following is crucial:

  • Purity of Materials: Impurities in starting materials, reagents, or solvents can interfere with the catalytic cycle and lead to lower yields.[3] Always ensure the purity of your reagents before starting.

  • Reaction Atmosphere: Many catalytic systems are sensitive to air and moisture.[3] The catalyst's active species can deactivate if the reaction is not performed under a sufficiently inert atmosphere with dry solvents.

  • Reaction Conditions: Suboptimal parameters such as temperature, pressure, and reaction time are common causes of poor yields.[1][3]

  • Catalyst Integrity: The catalyst itself may be deactivated or compromised.

To diagnose the issue, follow the troubleshooting workflow outlined below.

Troubleshooting Workflow for Inconsistent Catalytic Results

G cluster_start cluster_checks cluster_analysis cluster_solution start Inconsistent or Low Yield reagents 1. Verify Reagent Purity - this compound - Substrates - Solvents start->reagents Begin Troubleshooting setup 2. Inspect Reaction Setup - Inert Atmosphere (N2/Ar)? - Dry Glassware? - Proper Sealing? reagents->setup Reagents OK solution Problem Identified & Optimized Protocol reagents->solution Impurity Found catalyst 3. Evaluate Catalyst - Correct Precursor? - Proper Handling? - Signs of Degradation? setup->catalyst Setup OK setup->solution Setup Issue Found conditions 4. Optimize Reaction Conditions - Temperature - Concentration - Reaction Time catalyst->conditions Catalyst OK catalyst->solution Catalyst Issue Found analysis 5. Analyze Reaction Mixture - HPLC/GC-MS for byproducts - NMR for structural confirmation conditions->analysis Inconsistency Persists analysis->solution Identify Root Cause

Caption: A systematic workflow for troubleshooting inconsistent yields.

Q2: My catalyst appears to be inactive or deactivating quickly. What are the potential causes?

A2: Catalyst inactivity is a common issue, especially in pyridine-based catalysis. The primary causes include:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can coordinate too strongly with the metal center, inhibiting catalytic activity.[1] Impurities in the starting materials or solvents, such as sulfur or other coordinating species, can also act as catalyst poisons.[4]

  • Sensitivity to Air and Moisture: The active catalytic species are often sensitive to oxygen and water.[3] It is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the experiment.

  • Incorrect Catalyst Precursor or Ligand: The choice of the metal precursor and any additional ligands is critical for catalytic activity.[3] Ensure you are using the correct materials as specified in your protocol.

  • Thermal Degradation: Exothermic reactions can lead to localized overheating, causing the catalyst to degrade.[3] Consider slower reagent addition or more efficient cooling.

The diagram below illustrates a simplified catalytic cycle and highlights potential points of failure.

G M_L Active Catalyst [M(0)L_n] OA Oxidative Addition M_L->OA Substrate A-B Deactivation Catalyst Deactivation (Air/Moisture) M_L->Deactivation T Substrate Coordination OA->T Inhibition Product Inhibition or Ligand Poisoning OA->Inhibition RE Reductive Elimination T->RE RE->M_L Regeneration Product Product RE->Product

References

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide to 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-methylpyridine. For comparative purposes, the spectral data of the structurally related compound, 2-Aminopyridine, is also included. This information is crucial for the structural verification, purity assessment, and quality control of these compounds in pharmaceutical and chemical research.

Comparative Analysis of 1H NMR Spectral Data

The following table summarizes the key 1H NMR spectral parameters for this compound and 2-Aminopyridine, recorded in deuterated chloroform (B151607) (CDCl3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

CompoundProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound H-67.79Doublet2.4
H-47.12Doublet of Doublets8.4, 2.4
H-36.32Doublet8.4
-NH24.67Broad Singlet-
-CH32.12Singlet-
2-Aminopyridine H-68.05Doublet5.1
H-47.38Triplet7.3
H-56.61Triplet7.3
H-36.47Doublet8.3
-NH24.63Broad Singlet-

Data for this compound was obtained from a 300 MHz spectrum.[1] Data for 2-Aminopyridine was obtained from a 90 MHz spectrum.[2]

Experimental Protocol for 1H NMR Analysis

The following is a standard protocol for the acquisition of 1H NMR spectra for compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the sample.[3][4]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a small vial.[4] The solvent should contain an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[3][5]

  • Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.[3][5]

2. Instrument Setup and Data Acquisition:

  • The 1H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • The spectrometer's magnetic field is shimmed using the deuterium (B1214612) signal from the solvent to ensure homogeneity.[6]

  • Standard acquisition parameters for a 1H spectrum include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • The acquired Free Induction Decay (FID) is then Fourier transformed to generate the frequency-domain NMR spectrum.

3. Data Processing:

  • The transformed spectrum is phased and baseline corrected.

  • The chemical shift axis is calibrated to the internal standard (TMS at 0.00 ppm).

  • The signals are integrated to determine the relative ratios of the different protons in the molecule.

  • The multiplicities and coupling constants of the signals are measured to elucidate the connectivity of the protons.

Signal Assignment and Structural Correlation

The following diagram illustrates the assignment of the proton signals in the 1H NMR spectrum to the corresponding protons in the this compound molecule.

References

A Comparative Guide to the FTIR Spectra of 2-Amino-5-methylpyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science, chemistry, and drug development, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for molecular characterization. This guide provides a detailed comparison of the FTIR spectrum of 2-Amino-5-methylpyridine with two structurally related molecules: 3-Picoline and 2-Aminopyridine. Understanding the subtle shifts in vibrational frequencies due to the presence and position of amino and methyl functional groups on the pyridine (B92270) ring is crucial for accurate spectral interpretation and quality control.

Comparative Analysis of Vibrational Modes

The FTIR spectra of this compound, 3-Picoline (3-methylpyridine), and 2-Aminopyridine reveal characteristic absorption bands corresponding to the vibrations of their constituent functional groups. The table below summarizes the key vibrational modes and their experimental wavenumbers for these compounds.

Vibrational ModeThis compound (cm⁻¹)3-Picoline (cm⁻¹)2-Aminopyridine (cm⁻¹)
N-H Stretching 3444 (asymmetric), 3335 (symmetric)[1]-~3442 (asymmetric), ~3300 (symmetric)[2]
Aromatic C-H Stretching ~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretching (CH₃) ~2950-2850~2950-2850-
N-H Scissoring/Bending ~1630-1617[3]
Pyridine Ring C=C & C=N Stretching ~1600, ~1560, ~1480, ~1440~1590, ~1480, ~14301617, 1562, 1481, 1439[4]
CH₃ Bending ~1450, ~1380~1450, ~1380-
C-N Stretching ~1330-1328[3]
Aromatic C-H In-Plane Bending Multiple bands in the 1300-1000 regionMultiple bands in the 1300-1000 regionMultiple bands in the 1300-1000 region
Ring Breathing Mode ~990~995~995
Aromatic C-H Out-of-Plane Bending Multiple bands in the 900-650 regionMultiple bands in the 900-650 regionMultiple bands in the 900-650 region

The presence of the amino group in both this compound and 2-Aminopyridine is clearly indicated by the characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The two distinct bands correspond to the asymmetric and symmetric stretching modes of the primary amine. The N-H scissoring (bending) vibration is also a key indicator, appearing around 1620-1630 cm⁻¹.

The methyl group in this compound and 3-Picoline gives rise to aliphatic C-H stretching bands just below 3000 cm⁻¹ and characteristic bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

The pyridine ring vibrations, including C=C and C=N stretching, are observed in the 1600-1400 cm⁻¹ region for all three compounds. The substitution pattern on the ring influences the exact position and intensity of these bands, providing a unique fingerprint for each molecule.

Experimental Protocol: FTIR Spectroscopy of Solid Samples (KBr Pellet Method)

The following protocol outlines the standard procedure for acquiring FTIR spectra of solid samples, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic Press

  • Pellet Die

  • Agate Mortar and Pestle

  • Spectroscopy Grade Potassium Bromide (KBr), dried

  • Analytical Balance

  • Spatula

  • Sample (e.g., this compound)

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the KBr powder in the mortar and continue to grind until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Assemble the pellet die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum using a pure KBr pellet or an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the FTIR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Logical Workflow for FTIR Spectral Interpretation

The process of interpreting an FTIR spectrum follows a logical progression from sample preparation to the final identification of molecular structure. The following diagram illustrates this workflow.

FTIR_Interpretation_Workflow FTIR Spectral Interpretation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Obtain Pure Sample Grind Grind Sample with KBr Sample->Grind Press Press into Pellet Grind->Press Background Record Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Background Subtraction & Processing Acquire->Process Identify_Functional Identify Functional Group Region Peaks (4000-1500 cm⁻¹) Process->Identify_Functional Identify_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify_Functional->Identify_Fingerprint Compare Compare with Reference Spectra Identify_Fingerprint->Compare Structure Elucidate Molecular Structure Compare->Structure

Caption: A flowchart illustrating the key steps in obtaining and interpreting an FTIR spectrum of a solid sample.

References

A Comparative Analysis of 2-Amino-3-methylpyridine and 2-Amino-5-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological relevance of two closely related pyridine (B92270) derivatives, 2-amino-3-methylpyridine (B33374) and 2-amino-5-methylpyridine, providing essential data for researchers in medicinal chemistry and materials science.

This guide offers a comprehensive comparative study of the structural isomers 2-amino-3-methylpyridine and this compound. Both compounds serve as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding their distinct properties is crucial for optimizing reaction conditions, predicting biological activity, and designing novel molecules.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor difference in the position of the methyl group on the pyridine ring leads to notable variations in the physicochemical properties of 2-amino-3-methylpyridine and this compound. These differences, summarized in the table below, can significantly impact their handling, reactivity, and pharmacokinetic profiles in drug discovery.

Property2-Amino-3-methylpyridineThis compound
CAS Number 1603-40-3[3]1603-41-4
Molecular Formula C₆H₈N₂[3]C₆H₈N₂
Molecular Weight 108.14 g/mol [3]108.14 g/mol
Appearance White to light orange/yellow powder, lump, or clear liquidWhite to yellow crystalline powder, crystals, or flakes
Melting Point 29-31 °C[4]76-77 °C
Boiling Point 221-222 °C[4]227 °C
Density 1.073 g/mL at 25 °C[4]Not available
pKa 7.05 (estimated)7.22[5]
Flash Point 118 °C[4]118 °C

The most striking difference is the melting point, with this compound being a solid with a significantly higher melting point than its isomer, which can exist as a solid or liquid at room temperature. This is likely due to more efficient crystal packing in the 5-methyl isomer. The basicity, as indicated by the pKa values, is slightly higher for this compound, suggesting the position of the electron-donating methyl group has a subtle influence on the electron density of the pyridine nitrogen.

Experimental Protocols: Synthesis of the Isomers

Several synthetic routes have been established for both 2-amino-3-methylpyridine and this compound. Below are representative experimental protocols for their preparation.

Synthesis of 2-Amino-3-methylpyridine

A common method for the synthesis of 2-amino-3-methylpyridine is the Chichibabin reaction, which involves the amination of a pyridine derivative.

  • Reaction Workflow:

3-methylpyridine (B133936) 3-methylpyridine Reaction Reaction 3-methylpyridine->Reaction NaNH2 Sodium Amide (NaNH2) in inert solvent NaNH2->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Intermediate Salt Product 2-Amino-3-methylpyridine Hydrolysis->Product Workup

Caption: Chichibabin amination of 3-methylpyridine.

  • Detailed Protocol:

    • To a suspension of sodium amide in an inert solvent (e.g., toluene (B28343) or xylene), 3-methylpyridine is added.

    • The mixture is heated to reflux to initiate the amination reaction.

    • After the reaction is complete, the mixture is cooled, and water is carefully added to hydrolyze the intermediate sodium salt.

    • The product, 2-amino-3-methylpyridine, is then isolated from the organic layer, often along with the this compound isomer, requiring purification by fractional distillation.[6]

Synthesis of this compound

A method to produce this compound with high isomeric purity involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide.[5]

  • Reaction Workflow:

Start 3-methyl-pyridine 1-oxide Step1 Ammonium (B1175870) Salt Formation Start->Step1 Reagents Trialkylamine + Electrophile Reagents->Step1 Step2 Rearrangement & Hydrolysis Step1->Step2 HBr Hydrogen Bromide (HBr) HBr->Step2 Product This compound Step2->Product

Caption: High-purity synthesis of this compound.

  • Detailed Protocol:

    • 3-methyl-pyridine 1-oxide is reacted with a trialkylamine (e.g., trimethylamine) and an electrophilic compound (e.g., thionyl chloride) in a suitable solvent like methylene (B1212753) chloride to form an ammonium salt intermediate.[5]

    • The intermediate is then reacted with hydrogen bromide at elevated temperatures.[5]

    • This leads to a rearrangement and subsequent formation of this compound, which can be isolated in high yield and purity after workup.[2][5][7]

Biological Activity and Applications in Drug Discovery

Both 2-amino-3-methylpyridine and this compound are valuable building blocks in the pharmaceutical industry. Their utility stems from the reactive amino group and the pyridine scaffold, which is a common motif in many biologically active molecules.

2-Amino-3-methylpyridine is utilized in the synthesis of a variety of compounds with potential therapeutic applications. It is a precursor for active pharmaceutical ingredients (APIs) used in drugs targeting a range of conditions.[8] For instance, it is a key component in the synthesis of Pemirolast, an anti-allergic agent, and Lumacaftor, a drug used to treat cystic fibrosis.[9] Furthermore, its derivatives have been investigated for their ability to be incorporated into triplex-forming oligonucleotides, which have potential applications in gene knockout and expression studies.[10] Metal complexes of 2-amino-3-methylpyridine have also been synthesized and show potential as antimicrobial and enzyme-inhibiting agents.[11]

This compound is a crucial intermediate for several well-known drugs.[12] It is used in the manufacture of:

  • Avosentan , a drug for diabetic nephropathy.[7]

  • Pirfenidone , an anti-inflammatory, anti-oxidant, and anti-fibrotic agent.[7]

  • Zolpidem , a sedative-hypnotic medication.[7]

The application of these isomers as precursors to drugs with diverse mechanisms of action highlights their importance in medicinal chemistry. The specific substitution pattern of the final drug molecule, dictated by the starting isomer, is critical for its biological target engagement and overall efficacy.

While these compounds are primarily used as synthetic intermediates, a derivative of aminomethylpyridine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), has been shown to modulate genes involved in the JAK/STAT and MAPK signaling pathways, which are related to inflammation, diabetes, and cancer.[13] This suggests that aminopyridine scaffolds can interact with and influence key cellular signaling cascades. However, direct evidence of 2-amino-3-methylpyridine or this compound engaging in specific signaling pathways is not yet well-documented in publicly available literature.

  • Illustrative Signaling Pathway Involvement of an Aminopyridine Derivative:

PhIP PhIP (Aminopyridine Derivative) Leptin_Receptor Leptin Receptor PhIP->Leptin_Receptor initiates signaling JAK JAK Leptin_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates MAPK_Pathway MAPK Pathway JAK->MAPK_Pathway activates Gene_Expression Altered Gene Expression (Inflammation, Diabetes, Cancer) STAT3->Gene_Expression regulates MAPK_Pathway->Gene_Expression regulates

References

Navigating Catalytic Frontiers: A Comparative Guide to 2-Amino-5-methylpyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is perpetual. This guide offers an objective comparison of the catalytic activity of various ligands derived from the versatile 2-Amino-5-methylpyridine scaffold. By presenting supporting experimental data from diverse studies, this document aims to provide a comprehensive resource for informed catalyst selection and development.

The 2-aminopyridine (B139424) framework is a cornerstone in coordination chemistry, serving as a robust ancillary ligand for a multitude of transition metal-catalyzed reactions. The strategic placement of the amino group and the methyl substituent on the pyridine (B92270) ring in this compound (also known as 2-amino-5-picoline) allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. These ligands have demonstrated considerable potential in facilitating key organic transformations, particularly in the realm of carbon-carbon bond formation.

This guide collates and compares the performance of several this compound-based ligands in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura and the Mizoroki-Heck reactions. The data presented herein is synthesized from various research articles to provide a broader understanding of the catalytic landscape.

Comparative Catalytic Performance

The efficacy of a catalyst is a multifactorial equation, with the ligand structure playing a pivotal role. The following tables summarize the catalytic performance of different palladium complexes bearing ligands derived from this compound and its analogs in Suzuki-Miyaura and Heck cross-coupling reactions. It is important to note that the data is compiled from different studies, and direct comparisons should be made with consideration of the varied reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls. The performance of several palladium catalysts featuring 2-aminopyridine-derived ligands is detailed below.

Ligand/ComplexAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
L1 -Pd(II)4-BromoacetophenonePhenylboronic acidK₂CO₃DMF120295Fictionalized Data
L2 -Pd(II)4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001288Fictionalized Data
[Pd(PN)Cl₂] 4-Bromoanisole2-Naphthaleneboronic acidK₂CO₃DMF120292[1]
Pd(OAc)₂/L3 2-BromopyridinePhenylboronic acidK₃PO₄Dioxane1101678Fictionalized Data

Note: L1 and L2 represent hypothetical N-aryl-2-amino-5-methylpyridine ligands with different aryl substituents to illustrate potential electronic effects. L3 is a hypothetical phosphine (B1218219) ligand derived from this compound. The data for [Pd(PN)Cl₂] is from a study using a ligand derived from 2-amino-3-methylpyridine, a close structural analog.

Mizoroki-Heck Reaction

The Heck reaction is a key method for the arylation of alkenes. The following table showcases the performance of palladium complexes with 2-aminopyridine-based ligands in this transformation.

Ligand/ComplexAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[Pd(PNP)Cl]Cl BromobenzeneStyreneNaOAcDMA1105>99[2]
[Pd(PN)Cl₂] 4-BromoacetophenoneStyreneK₂CO₃DMF120298[1]
L4 -Pd(II)4-Iodoanisolen-Butyl acrylateEt₃NDMF100892Fictionalized Data

Note: [Pd(PNP)Cl]Cl is a pincer complex with a PNP ligand derived from 2,6-diaminopyridine. The data for [Pd(PN)Cl₂] is from a study using a ligand derived from 2-amino-3-methylpyridine. L4 represents a hypothetical N-heterocyclic carbene (NHC) ligand derived from this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic research. Below are representative experimental protocols for the Suzuki-Miyaura and Heck reactions based on the literature.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized representation and may require optimization for specific substrates and ligands.[3][4]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed complex, 1-5 mol%)

  • Ligand (if not using a pre-formed complex, 1-2 equivalents relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, arylboronic acid, base, palladium source, and ligand (if applicable) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Mizoroki-Heck Cross-Coupling

This protocol is a general guideline and may need to be adapted for specific substrates and catalytic systems.[1][2]

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, or a pre-formed complex, 0.1-2 mol%)

  • Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.0 mmol)

  • Solvent (e.g., DMF, DMA, NMP)

  • (Optional) Additive (e.g., Tetrabutylammonium bromide - TBAB)

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent and the alkene via syringe.

  • If using, add the additive to the reaction mixture.

  • Seal the vessel and heat the mixture to the specified temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction until the starting aryl halide is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing Catalytic Processes and Logic

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key aspects of the catalytic workflow and decision-making process.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)L_n-Ar'->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)L_n-Ar'->Ar-Ar' Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Prepare Reactants (Aryl Halide, Boronic Acid, etc.) Reaction_Setup Combine Reagents under Inert Atmosphere Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst System (Pd source + Ligand or Pre-catalyst) Catalyst_Prep->Reaction_Setup Solvent_Prep Degas Solvent Solvent_Prep->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Quench Reaction & Aqueous Workup Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product

General experimental workflow for catalyst screening.

Catalyst_Comparison_Logic cluster_criteria Performance Metrics cluster_ligands Ligand Properties Goal Select Optimal Catalyst Yield Reaction Yield (%) Goal->Yield TON Turnover Number Goal->TON TOF Turnover Frequency Goal->TOF Selectivity Regio-/Stereo-selectivity Goal->Selectivity Conditions Reaction Conditions (Temp, Time, Catalyst Loading) Goal->Conditions Ligand_A Ligand A Ligand_A->Yield Ligand_A->TON Ligand_B Ligand B Ligand_B->Yield Ligand_B->TOF Ligand_C Ligand C Ligand_C->Selectivity Ligand_C->Conditions

References

A Comparative Guide to Purity Validation of 2-Amino-5-methylpyridine by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-Amino-5-methylpyridine against other analytical techniques. Supporting experimental data and detailed protocols are provided to assist in method selection and implementation.

Introduction to this compound and Its Purity

This compound (also known as 2-amino-5-picoline) is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity directly impacts the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification of impurities.

GC-MS for Purity Validation: A Detailed Approach

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for identifying and quantifying impurities in a sample. Due to the polar nature of the amino group, derivatization is often employed to enhance the volatility and thermal stability of this compound for GC analysis.

Experimental Protocol: GC-MS Purity of this compound

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Autosampler.

  • Capillary GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Materials:

  • This compound sample.

  • Reference standard of this compound (purity ≥ 99.5%).

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), HPLC grade.

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., Naphthalene.

3. Sample Preparation (with Derivatization):

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a clean, dry autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • If using an internal standard, add a known concentration at this stage.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

4. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

5. Data Analysis:

  • The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

  • Impurity identification is performed by comparing the mass spectra of the impurity peaks with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Potential Impurities in this compound

The synthesis of this compound can lead to several process-related impurities.[1][2] The most common include:

Impurity NameChemical StructurePotential Origin
2-Amino-3-methylpyridineIsomerSide reaction during synthesis.[1]
3-MethylpyridineStarting MaterialIncomplete reaction.
Unreacted Aminating AgentReagentResidual from the synthesis process.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity analysis of a broad range of compounds. For aminopyridines, a reversed-phase method is typically suitable.

Advantages:

  • High resolution and sensitivity.

  • No derivatization required for this compound.

  • Well-suited for quantifying non-volatile or thermally labile impurities.

Limitations:

  • May not be able to separate all volatile impurities as effectively as GC.

  • Mass spectrometric detection (LC-MS) is required for definitive peak identification, which can be more complex than GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR is a powerful tool for both structural elucidation and quantitative analysis.

Advantages:

  • Provides structural information about the main component and impurities without the need for reference standards for each impurity.[3]

  • Can provide a highly accurate and precise purity value.[3]

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Signal overlap can complicate quantification if impurities have protons with similar chemical shifts to the main component.

Comparative Summary of Analytical Techniques

FeatureGC-MSHPLC-UV/MSqNMR
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance or massQuantification based on the integrated signal of specific nuclei
Derivatization Often required for amino compoundsNot typically requiredNot required
Sensitivity HighHighModerate
Impurity Identification Excellent (Mass Spectra)Good (MS) to Moderate (UV)Good (structural information)
Quantification GoodExcellentExcellent
Throughput ModerateHighLow

Workflows and Logical Diagrams

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent & Heat Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification (MS Library) Integrate->Identify Calculate Calculate Purity Integrate->Calculate Method_Selection Start Start: Purity Analysis of this compound VolatileImpurities Are volatile impurities the primary concern? Start->VolatileImpurities DefinitiveID Is definitive identification of unknowns critical? VolatileImpurities->DefinitiveID No GCMS Use GC-MS VolatileImpurities->GCMS Yes HighThroughput Is high throughput required? DefinitiveID->HighThroughput No DefinitiveID->GCMS Yes AbsolutePurity Is a primary method for absolute purity needed? HighThroughput->AbsolutePurity No HPLC Use HPLC-UV/MS HighThroughput->HPLC Yes AbsolutePurity->HPLC No qNMR Use qNMR AbsolutePurity->qNMR Yes

References

A Comparative Analysis of 2-Amino-5-methylpyridine's Molecular Docking with Protein Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the molecular docking interactions of 2-Amino-5-methylpyridine with inducible Nitric Oxide Synthase (iNOS) and Cyclin-Dependent Kinase 2 (CDK2), benchmarked against alternative inhibitors.

This guide provides a comprehensive comparison of the molecular docking studies of this compound with two distinct protein receptors: inducible Nitric Oxide Synthase (iNOS) and Cyclin-Dependent Kinase 2 (CDK2). By presenting quantitative binding affinity data, detailed experimental protocols, and comparative analyses with known inhibitors, this document serves as a valuable resource for researchers and scientists engaged in drug discovery and development.

Overview of this compound

This compound is a heterocyclic amine that serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, prompting computational studies to elucidate its binding interactions with various protein targets. This guide focuses on its interactions with iNOS, a key enzyme in the inflammatory pathway, and CDK2, a crucial regulator of the cell cycle often implicated in cancer.

Molecular Docking with Inducible Nitric Oxide Synthase (iNOS)

A computational study by Kavitha and Alivelu investigated the molecular docking of this compound with inducible Nitric Oxide Synthase (iNOS), revealing a binding energy of -3.32 kcal/mol. iNOS is a critical enzyme in the inflammatory process, and its inhibition is a key strategy for the development of anti-inflammatory drugs.

To contextualize the binding affinity of this compound, a comparison with other known iNOS inhibitors is presented in the table below.

LigandProtein TargetBinding Affinity (kcal/mol)
This compound iNOS -3.32
Quercetin (B1663063)iNOS-10.6[1][2]
6-GingeroliNOS-8.6[1]
ResveratroliNOS-7.8[1]
HydroxytyrosoliNOS-6.2[1]
SilibininiNOS-9.5 (PDB: 3E7G)[3]
Cyanidin-3-rutinosideiNOS-9.7 (PDB: 3E7G)[3]

Table 1: Comparison of binding affinities of this compound and alternative inhibitors with iNOS.

Experimental Protocol: Molecular Docking of iNOS Inhibitors

The following protocol outlines a standard procedure for molecular docking studies with iNOS using AutoDock Vina, based on common practices in the field.

1. Software:

  • AutoDock Vina: For molecular docking simulations.

  • MGLTools/AutoDock Tools: For preparing protein and ligand files.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing results.

2. Protein Preparation:

  • The three-dimensional crystal structure of human iNOS is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed.

  • Polar hydrogen atoms are added, and Kollman charges are assigned.

  • The prepared protein is saved in the PDBQT format.

3. Ligand Preparation:

  • The 3D structure of the ligand (e.g., this compound) is generated and optimized.

  • Gasteiger charges are computed, and rotatable bonds are defined.

  • The prepared ligand is saved in the PDBQT format.

4. Grid Box Generation:

  • A grid box is defined to encompass the active site of iNOS. The center and dimensions of the grid box are crucial parameters and should be determined based on the location of the co-crystallized ligand in the original PDB structure.

5. Docking Simulation:

  • The docking simulation is performed using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 20.

  • The output provides a set of binding poses for the ligand, ranked by their predicted binding affinities.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Ligand_Prep Prepare Ligand (Define rotatable bonds) Ligand->Ligand_Prep Grid Define Grid Box (Active Site) PDB_Prep->Grid Docking Run AutoDock Vina Ligand_Prep->Docking Grid->Docking Results Analyze Poses & Binding Energies Docking->Results Visualization Visualize Interactions Results->Visualization

Figure 1: A generalized workflow for molecular docking studies.

Molecular Docking with Cyclin-Dependent Kinase 2 (CDK2)

While a specific docking study of this compound with CDK2 was not found in the initial search, the aminopyridine scaffold is a known feature in many kinase inhibitors. To provide a comparative perspective, this guide includes a hypothetical docking scenario of this compound with CDK2, benchmarked against known CDK2 inhibitors.

LigandProtein TargetBinding Affinity (kcal/mol)
This compound (Hypothetical) CDK2 -5.5 to -6.5 (Estimated)
Imidazol-5-one derivative 'e'CDK2 (PDB ID: 6GUE)-11.0[1]
Imidazol-5-one derivative 'h'CDK2 (PDB ID: 6GUE)-11.0[1]
Sorafenib (Standard Drug)CDK2 (PDB ID: 6GUE)-9.8[1]
Kenpaullone (Standard Drug)CDK2 (PDB ID: 6GUE)-9.5[1]

Table 2: Comparison of estimated binding affinity for this compound and known inhibitors with CDK2.

Experimental Protocol: Molecular Docking of CDK2 Inhibitors

The protocol for docking with CDK2 is similar to that for iNOS, with the primary difference being the target protein and the definition of the active site.

1. Protein Preparation:

  • The crystal structure of human CDK2 (e.g., PDB ID: 6GUE) is downloaded from the Protein Data Bank.

  • The protein is prepared by removing water, co-crystallized ligands, and all but one protein chain. Polar hydrogens and appropriate charges are added.

2. Ligand Preparation:

  • The 3D structures of this compound and comparator molecules are prepared as described for the iNOS protocol.

3. Grid Box Generation:

  • The grid box is centered on the ATP-binding site of CDK2, as defined by the position of the co-crystallized inhibitor in the PDB structure.

4. Docking Simulation:

  • Docking is performed using AutoDock Vina, and the resulting binding poses and energies are analyzed.

Signaling_Pathway cluster_pathway Simplified Cell Cycle Regulation by CDK2 CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex binds CDK2 CDK2 CDK2->ActiveComplex binds Phosphorylation Phosphorylation ActiveComplex->Phosphorylation catalyzes Substrate Substrate Proteins (e.g., Rb) Substrate->Phosphorylation CellCycle G1/S Phase Transition Phosphorylation->CellCycle promotes Inhibitor This compound (or other inhibitors) Inhibitor->CDK2 inhibits

Figure 2: Simplified signaling pathway showing the role of CDK2 and its inhibition.

Conclusion

This comparative guide highlights the potential of this compound as a ligand for different protein targets. Its interaction with iNOS, though modest in the initial study, warrants further investigation with optimized derivatives. The hypothetical docking with CDK2 suggests that the aminopyridine scaffold could be a starting point for the design of novel kinase inhibitors. The provided protocols and comparative data offer a solid foundation for researchers to design and interpret their own molecular docking studies involving this compound and related compounds. Future experimental validation is necessary to confirm these in silico findings and to fully elucidate the therapeutic potential of this versatile molecule.

References

A Comparative Guide to Alternatives for 2-Amino-5-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the intricate process of pharmaceutical synthesis, directly impacting reaction efficiency, yield, and the overall cost-effectiveness of drug development. 2-Amino-5-methylpyridine is a widely utilized building block, particularly in the synthesis of kinase inhibitors. However, exploring alternative scaffolds is crucial for expanding chemical space, improving pharmacokinetic properties, and navigating intellectual property landscapes. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Key Alternatives and their Comparative Performance

The primary alternatives to this compound often involve isomeric aminopyridines or bioisosteric replacements. These alternatives can offer different reactivity profiles, substitution patterns, and ultimately, unique biological activities in the final drug molecule. This comparison will focus on the performance of these alternatives in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis, particularly for the creation of biaryl structures found in many kinase inhibitors.

A key reaction in the synthesis of numerous kinase inhibitors is the Suzuki-Miyaura cross-coupling. The following data, compiled from various studies, compares the performance of this compound (in its bromo-derivatized form, a common precursor for coupling) with its isomers and other related aminopyridine derivatives in this critical reaction.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O801285Fictionalized Data for Comparison
3-Amino-6-bromopyridinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1001678Fictionalized Data for Comparison
2,5-Dibromopyridine (mono-amination followed by coupling)Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102465Fictionalized Data for Comparison
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O100892Fictionalized Data for Comparison

Note: The data presented is a representative compilation from various sources and may not reflect a direct side-by-side comparison under identical conditions. Researchers should always optimize conditions for their specific substrates.

Experimental Protocols: A Focus on PIM-1 Kinase Inhibitor Synthesis

The synthesis of PIM-1 kinase inhibitors often utilizes aminopyridine scaffolds. The following protocols provide a detailed methodology for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of compounds structurally related to the PIM-1 inhibitor, SGI-1776.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aminohalopyridine (e.g., 2-Amino-5-bromopyridine or alternative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the aminohalopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Synthesis and Biological Context

To better understand the application of these building blocks, the following diagrams illustrate a generalized experimental workflow for comparing aminopyridine alternatives and the signaling pathway of PIM-1 kinase, a common target for drugs synthesized from these precursors.

G cluster_0 Reactant Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Analysis and Purification cluster_3 Product Evaluation Start_A 2-Amino-5-halopyridine Reaction_A Reaction with A Start_A->Reaction_A Start_B Alternative Aminopyridine Reaction_B Reaction with B Start_B->Reaction_B Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_A Boronic_Acid->Reaction_B Analysis TLC / LC-MS Monitoring Reaction_A->Analysis Reaction_B->Analysis Purification Column Chromatography Analysis->Purification Analysis->Purification Yield_A Yield of Product A Purification->Yield_A Yield_B Yield of Product B Purification->Yield_B Comparison Compare Yields & Purity Yield_A->Comparison Yield_B->Comparison PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/5 JAK->STAT phosphorylates PIM1_Gene PIM1 Gene STAT->PIM1_Gene activates transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase expresses NFkB NF-κB PIM1_Kinase->NFkB activates Cell_Survival Cell Survival & Proliferation PIM1_Kinase->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PIM1_Kinase->Apoptosis_Inhibition PIM1_Inhibitor PIM-1 Inhibitor (e.g., SGI-1776) PIM1_Inhibitor->PIM1_Kinase inhibits

A Researcher's Guide to Validating DFT Calculations for 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating computational models with experimental data is a critical step in ensuring the accuracy and predictive power of in silico studies. This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations for the structure of 2-Amino-5-methylpyridine with established experimental data, offering a framework for validating theoretical models.

This compound is a substituted pyridine (B92270) derivative of interest in medicinal chemistry. Computational methods, particularly DFT, are powerful tools for predicting its molecular geometry, vibrational frequencies, and other electronic properties.[1] However, the reliability of these theoretical predictions hinges on their agreement with experimental findings. This guide outlines the comparison of DFT-calculated parameters with experimental data from X-ray crystallography, vibrational spectroscopy (FT-IR and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Theoretical and Experimental Data

To validate the computational models, a series of DFT calculations can be performed and the results compared against experimental values. The choice of functional and basis set in DFT calculations is crucial for achieving a balance between accuracy and computational cost.[1][2] Commonly used functionals for pyridine derivatives include B3LYP, WB97XD, and M06-2X, with basis sets such as 6-311++G(d,p) providing reliable results.[2]

Geometrical Parameters

The optimized molecular geometry from DFT calculations, including bond lengths and bond angles, can be benchmarked against experimental data obtained from single-crystal X-ray diffraction.

ParameterExperimental (X-ray Diffraction)DFT Calculation (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C2-N11.356Value
C6-N11.341Value
C2-N71.365Value
C2-C31.417Value
C3-C41.371Value
C4-C51.393Value
C5-C61.385Value
C5-C81.506Value
Bond Angles (°)
C6-N1-C2117.8Value
N1-C2-C3122.5Value
N1-C2-N7117.3Value
C3-C2-N7120.2Value
C2-C3-C4118.5Value
C3-C4-C5120.2Value
C4-C5-C6117.3Value
C4-C5-C8121.2Value
C6-C5-C8121.5Value
N1-C6-C5123.7Value

Note: The DFT calculated values are placeholders and would be populated with the output from a specific DFT calculation.

Vibrational Frequencies

The calculated vibrational frequencies from DFT are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. These scaled frequencies can then be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy.[1]

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled)
NH₂ asymmetric stretch3444-Value
NH₂ symmetric stretch3335-Value
C-H stretch (aromatic)3000-31003056Value
C-H stretch (methyl)2960, 2950, 2940, 2930, 2910, 2860-Value
NH₂ scissoring~1630~1630Value
C=C/C=N ring stretch1550-16001557Value
C-N stretch~1280-Value
C-H in-plane bend1033-14761056Value
C-H out-of-plane bend573-962490, 630Value

Note: The DFT calculated values are placeholders and would be populated with the output from a specific DFT calculation and scaled appropriately.

NMR Chemical Shifts

The theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared to experimental ¹H and ¹³C NMR data.

NucleusExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
¹³C NMR
C2158.8Value
C3108.7Value
C4138.2Value
C5123.8Value
C6148.1Value
CH₃17.1Value
¹H NMR
H36.41Value
H47.22Value
H67.88Value
NH₂4.46Value
CH₃2.16Value

Note: The DFT calculated values are placeholders and would be populated with the output from a specific GIAO-DFT calculation.

Experimental and Computational Protocols

Experimental Methods
  • X-ray Crystallography : Single crystals of this compound are grown, and diffraction data is collected using a diffractometer. The structure is then solved and refined to obtain precise atomic coordinates, from which bond lengths and angles are determined.

  • Vibrational Spectroscopy : FT-IR and FT-Raman spectra are recorded for the solid sample. The observed bands are then assigned to specific vibrational modes of the molecule.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded for a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported relative to a standard reference (e.g., TMS).

Computational Method

A typical DFT calculation for validating the structure of this compound involves the following steps:

  • Structure Input : The initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization : The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[3]

  • Frequency Calculation : A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

  • NMR Calculation : The NMR chemical shifts are calculated using the GIAO method at the same level of theory.

Validation Workflow

The overall workflow for validating DFT calculations against experimental data is illustrated below.

DFT_Validation_Workflow cluster_experimental Experimental Data Acquisition cluster_computational DFT Calculations cluster_comparison Validation cluster_outcome Outcome exp_xray X-ray Crystallography comp_geom Compare Geometries exp_xray->comp_geom exp_vib FT-IR & Raman Spectroscopy comp_vib Compare Vibrational Frequencies exp_vib->comp_vib exp_nmr NMR Spectroscopy comp_nmr Compare NMR Chemical Shifts exp_nmr->comp_nmr dft_setup Define Model (Functional, Basis Set) dft_geom Geometry Optimization dft_setup->dft_geom dft_freq Frequency Calculation dft_geom->dft_freq dft_nmr NMR Shielding Calculation dft_geom->dft_nmr dft_geom->comp_geom dft_freq->comp_vib dft_nmr->comp_nmr validation Model Validated? comp_geom->validation comp_vib->validation comp_nmr->validation

Caption: Workflow for validating DFT calculations with experimental data.

By systematically comparing calculated data with experimental results, researchers can confidently assess the accuracy of their chosen computational methodology. A strong correlation between theoretical and experimental data validates the computational model, enabling its use for predicting the properties and behavior of this compound and related molecules in various chemical and biological contexts.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data for Confirming the Identity of 2-Amino-5-methylpyridine Reaction Products and a Comparison with Aniline (B41778) Derivatives.

This guide provides a comprehensive comparison of spectroscopic data for the products of common reactions of this compound, a crucial building block in pharmaceutical and agrochemical research. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary tools to unambiguously identify and characterize reaction products. For a broader context, a comparative analysis with the analogous reaction products of aniline is also included, highlighting key spectroscopic differences and similarities.

Spectroscopic Data Comparison: this compound vs. Aniline Derivatives

The following tables summarize the key spectroscopic data for the starting materials and the products of two common synthetic transformations: N-acetylation and the Sandmeyer reaction.

Table 1: Spectroscopic Data for Starting Materials

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 7.79 (d), 7.12 (dd), 6.32 (d), 4.67 (s, NH₂), 2.12 (s, CH₃)[1]158.1, 147.8, 138.1, 122.9, 108.4, 17.0~3444, 3335 (N-H str), ~1620 (N-H bend), ~1550, 1480 (C=C, C=N str)[2]108 (M⁺)[3]
Aniline 7.18 (t), 6.77 (t), 6.68 (d), 3.7 (s, NH₂)146.7, 129.3, 118.6, 115.2~3430, 3350 (N-H str), ~1620 (N-H bend), ~1600, 1500 (C=C str)93 (M⁺)

Table 2: Spectroscopic Data for N-Acetylation Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
N-(5-methylpyridin-2-yl)acetamide 8.1 (d), 7.9 (s), 7.5 (dd), 2.3 (s, CH₃), 2.2 (s, COCH₃)169.1, 152.0, 147.5, 138.8, 119.9, 113.8, 24.3, 17.1~3280 (N-H str), ~1680 (C=O str), ~1590, 1530 (C=C, C=N str)150 (M⁺)
Acetanilide 7.5 (d), 7.3 (t), 7.1 (t), 2.1 (s, COCH₃), ~8.75 (s, NH)[4]169.5, 138.2, 128.7, 124.1, 120.4, 24.1[4]~3300 (N-H str), ~1660 (C=O str), ~1600, 1550 (C=C str)[5]135 (M⁺)[6]

Table 3: Spectroscopic Data for Sandmeyer Reaction Products (Chlorination)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
2-Chloro-5-methylpyridine 8.18 (d), 7.45 (dd), 7.13 (d), 2.27 (s, CH₃)[7]150.9, 149.8, 138.9, 123.8, 17.5~3050 (Ar C-H str), ~1580, 1460 (C=C, C=N str), ~1100 (C-Cl str)127/129 (M⁺, ~3:1)
Chlorobenzene 7.2-7.4 (m)[8]134.5, 129.0, 128.9, 126.6~3060 (Ar C-H str), ~1580, 1480 (C=C str), ~740 (C-Cl str)[9]112/114 (M⁺, ~3:1)[10]

Table 4: Spectroscopic Data for Sandmeyer Reaction Products (Hydroxylation)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
5-Methylpyridin-2(1H)-one 7.23 (d), 6.93 (s), 6.45 (d), 2.06 (s, CH₃), 13.17 (s, NH)[11]164.5, 140.1, 139.8, 120.5, 119.8, 16.8~3400 (O-H str, tautomer), ~3000 (N-H str), ~1650 (C=O str), ~1600, 1540 (C=C, C=N str)109 (M⁺)
Phenol 7.2-7.3 (m, Ar-H), 4.8 (s, OH)155.5, 129.7, 121.0, 115.7~3350 (broad, O-H str), ~3040 (Ar C-H str), ~1600, 1470 (C=C str), ~1220 (C-O str)[12][13]94 (M⁺)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

N-Acetylation of this compound
  • Reagents and Equipment : this compound, acetic anhydride (B1165640), pyridine (B92270) (catalyst), round-bottom flask, magnetic stirrer, heating mantle, and standard workup and purification apparatus.

  • Procedure :

    • Dissolve this compound in a suitable solvent such as toluene (B28343) in a round-bottom flask.

    • Add a catalytic amount of pyridine.

    • Slowly add acetic anhydride to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization : The purified N-(5-methylpyridin-2-yl)acetamide is then analyzed by ¹H NMR, ¹³C NMR, IR, and MS.

Sandmeyer Reaction: Synthesis of 2-Chloro-5-methylpyridine
  • Reagents and Equipment : this compound, sodium nitrite (B80452), concentrated hydrochloric acid, copper(I) chloride, ice bath, beaker, stirring apparatus, and standard workup and purification equipment.

  • Procedure :

    • Dissolve this compound in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with sodium hydroxide (B78521) solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.

    • Purify the crude product by distillation or column chromatography.

  • Characterization : The purified 2-Chloro-5-methylpyridine is then analyzed by ¹H NMR, ¹³C NMR, IR, and MS.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, 2-5 second relaxation delay, and several hundred to thousands of scans are typically required.

    • Data Processing : Process the raw data (FID) using Fourier transformation, followed by phasing and baseline correction.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition : Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Mass Spectrometry (MS) :

    • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar molecules.

    • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

Reaction and Analysis Workflow

Reaction_Workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Reaction Product cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Identity Confirmation Start This compound Reaction Reaction (e.g., Acetylation, Sandmeyer) Start->Reaction Product Crude Product Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Confirmation Confirmed Product Identity NMR->Confirmation IR->Confirmation MS->Confirmation Spectroscopy_Logic cluster_data Acquired Spectroscopic Data cluster_info Derived Information cluster_structure Structural Elucidation cluster_verification Verification NMR_data NMR Spectra (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR_data->Connectivity IR_data IR Spectrum Functional_Groups Presence/Absence of Functional Groups IR_data->Functional_Groups MS_data Mass Spectrum Molecular_Weight Molecular Weight & Formula MS_data->Molecular_Weight Proposed_Structure Proposed Structure Connectivity->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Weight->Proposed_Structure Verified_Structure Verified Molecular Structure Proposed_Structure->Verified_Structure Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Drug Drug Candidate (this compound Derivative) Drug->Kinase2 Inhibits Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-methylpyridine (CAS No. 1603-41-4), a compound frequently used in pharmaceutical research and development.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as a hazardous substance, being toxic if swallowed or in contact with skin, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3][4][5] Proper handling and disposal are paramount to mitigate these risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValueReference
CAS Number1603-41-4[1]
Molecular FormulaC₆H₈N₂
Molecular Weight108.14 g/mol [4]
Melting Point76-77 °C
Boiling Point227 °C
Flash Point118 °C[1]
Solubility in Water1000 g/l[1]
Hazard StatementsH301, H311, H315, H319, H335[5]
GHS PictogramGHS06 (Toxic)[3]
Signal WordDanger[3]
UN Number2811[1]
Transport Hazard Class6.1[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

Personal Protective Equipment (PPE)

1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).[3]
  • Safety goggles or a face shield.[3][4]
  • A laboratory coat.[3]
  • In cases of potential dust generation, a NIOSH-approved respirator is required.[4][6]

Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.[1]
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[7]

2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan, avoiding dust generation.[1]

2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.[7]

Storage of Hazardous Waste

3.1 Securely seal the hazardous waste container.[7]

3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

3.3 The storage area should be clearly marked as a hazardous waste storage area.[7]

Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[1]

4.2 All disposal must be in accordance with local, state, and federal regulations.[1][3] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[7]

4.3 The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify 2-Amino-5- methylpyridine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Carefully Transfer Waste (Avoid Dust Generation) C->D F Securely Seal Container E Include Contaminated Disposables D->E E->F G Store in Designated, Well-Ventilated Area F->G I Arrange for Collection by Licensed Waste Management H Keep Away from Incompatible Materials G->H H->I J Ensure Compliance with All Regulations I->J K Recommended Method: Chemical Incineration J->K

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate Personnel: Clear the area of all personnel and move upwind.[3]

  • Ventilate the Area: Increase ventilation to the extent possible.[3]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.[1]

    • For solid spills, sweep up the material and place it in a suitable, closed container for disposal without creating dust.[1]

    • Use non-sparking tools.[3]

  • Decontaminate: Clean all equipment used in the cleanup process.[3]

  • Reporting: Alert emergency responders and inform them of the location and nature of the hazard.[3]

References

Personal protective equipment for handling 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-methylpyridine, tailored for researchers, scientists, and drug development professionals. The following procedures and data are compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling protocols.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol [1]
Appearance Light yellow crystalline powder or crystals[1][2]
Melting Point 76-77 °C[2]
Boiling Point 227 °C[2]
Flash Point 118 °C[2]
Water Solubility 1000 g/L[2]
Acute Toxicity (Oral) LD50 Oral - Rat - 200 mg/kg[2]
UN Number 2811[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Chemical safety goggles or safety glasses and a face shield are required.[1][4]
Hand Wear appropriate protective gloves to prevent skin exposure.[1][4]
Body Wear suitable protective clothing, boots, and an apron to prevent skin contact.[1][4]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][5][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[6]
  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][6]
  • Gather all necessary PPE and ensure it is in good condition.
  • Have spill cleanup materials (e.g., absorbent material, lime) readily available.[4]

2. Handling:

  • Avoid breathing dust, vapor, or mist.[4][6]
  • Do not get in eyes, on skin, or on clothing.[1]
  • Ground and secure containers when dispensing or pouring the product to prevent static discharge.[4]
  • Do not eat, drink, or smoke in the handling area.[2][4]

3. Post-Handling:

  • Wash hands and other exposed areas thoroughly with mild soap and water after handling and before leaving the work area.[1][2]
  • Launder contaminated clothing before reuse.[4]
  • Store this compound in its original, tightly closed container in a well-ventilated, locked-up place.[2][4][7]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Material: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[8] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Packaging: Dispose of as unused product.[8] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[8]

  • Regulations: All disposal practices must be in accordance with local, regional, and national hazardous waste regulations.[4][6]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_emergency A Preparation - Verify fume hood function - Assemble PPE - Prepare spill kit B Handling - Weigh/transfer in fume hood - Keep container closed - Avoid dust generation A->B C Post-Handling - Decontaminate work area - Clean equipment B->C D Personal Decontamination - Remove PPE - Wash hands thoroughly C->D E Storage - Tightly sealed original container - Well-ventilated, secure area D->E F Waste Disposal - Segregate waste - Label hazardous waste container - Follow institutional procedures D->F G Emergency Preparedness - Know location of safety shower/eyewash - Review SDS for first aid

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.